2,3-Diphenylbutane-2,3-diol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,3-diphenylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRLFISKOCZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936847 | |
| Record name | 2,3-Diphenylbutane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-34-6 | |
| Record name | 2,3-Diphenyl-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenylbutane-2,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenonepinacol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenonepinacol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenylbutane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenylbutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Fundamental Properties of 2,3-Diphenylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylbutane-2,3-diol, also known as acetophenone (B1666503) pinacol (B44631), is a vicinal diol that serves as a key intermediate and model compound in organic synthesis.[1] Its rich stereochemistry and susceptibility to the classic pinacol rearrangement make it a valuable substrate for studying reaction mechanisms and developing synthetic methodologies. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, stereoisomerism, spectroscopic data, and detailed experimental protocols for its synthesis and purification.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[2] It exists as a mixture of meso and racemic (dl) diastereomers, which exhibit distinct physical properties. The general properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₂ | [2][3][4][5] |
| Molecular Weight | 242.31 g/mol | [1][2][3] |
| CAS Number | 1636-34-6 | [1][2][3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 93-96 °C (mixture of isomers) | [2][3] |
| Boiling Point | 140-144 °C at 1.5 Torr | [2] |
| Density | 1.139 ± 0.06 g/cm³ (predicted) | [2] |
| pKa | 13.99 ± 0.29 (predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Stereoisomerism
This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-diphenylbutane-2,3-diol, which form the racemic (dl) mixture, and an achiral meso isomer, (2R,3S)-2,3-diphenylbutane-2,3-diol. The stereoisomers can be distinguished by their distinct physical and spectroscopic properties.
Spectroscopic Data
The structural elucidation and differentiation of the stereoisomers of this compound are primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectra of the meso and dl isomers exhibit characteristic differences, particularly in the chemical shifts of the methyl and hydroxyl protons.
| Isomer | Proton | Chemical Shift (ppm) | Solvent |
| meso | -CH₃ | 1.55 | CDCl₃ |
| -OH | 2.35 | CDCl₃ | |
| dl | -CH₃ | 1.45 | CDCl₃ |
| -OH | 2.50 | CDCl₃ |
¹³C NMR Spectroscopy
The carbon NMR spectra also show distinct signals for the methyl and quaternary carbons of the two diastereomers.
| Isomer | Carbon | Chemical Shift (ppm) | Solvent |
| meso | -CH₃ | 23.5 | CDCl₃ |
| C-OH | 78.5 | CDCl₃ | |
| Aromatic | 126.5, 127.0, 128.0, 145.0 | CDCl₃ | |
| dl | -CH₃ | 24.0 | CDCl₃ |
| C-OH | 79.0 | CDCl₃ | |
| Aromatic | 126.8, 127.2, 128.2, 144.5 | CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. The exact position and shape of this band can vary between the meso and dl isomers due to differences in intra- and intermolecular hydrogen bonding. Other significant peaks include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H Stretch (Hydrogen-bonded) | 3400-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch | 1000-1200 |
Mass Spectrometry
The electron ionization mass spectrum of this compound typically does not show a prominent molecular ion peak (m/z 242). The fragmentation pattern is dominated by cleavage of the C2-C3 bond, leading to a base peak at m/z 121, which corresponds to the [C₆H₅C(OH)CH₃]⁺ fragment.
| m/z | Relative Intensity | Assignment |
| 242 | Low to absent | [M]⁺ |
| 121 | 100 | [C₆H₅C(OH)CH₃]⁺ |
| 105 | ~30 | [C₆H₅CO]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Photochemical Pinacol Coupling
This protocol describes the synthesis of this compound from acetophenone through a photochemical reductive coupling reaction.
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Petroleum Ether
-
Alumina (for column chromatography)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a quartz reaction vessel, dissolve acetophenone (e.g., 10 g) in isopropanol (e.g., 100 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Irradiate the solution with a high-pressure mercury lamp with stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
After the reaction is complete, remove the isopropanol using a rotary evaporator.
-
The resulting crude product is a mixture of meso and dl isomers of this compound.
Separation of meso and dl Isomers
The separation of the diastereomers can be achieved by a combination of crystallization and column chromatography.
Procedure:
-
Crystallization of the dl-isomer: Dissolve the crude product in a minimal amount of hot benzene. Add petroleum ether dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight. The dl-isomer will crystallize out. Collect the crystals by vacuum filtration and wash with cold petroleum ether.
-
Isolation of the meso-isomer: The mother liquor from the crystallization is enriched in the meso-isomer. Concentrate the mother liquor under reduced pressure. Purify the residue by column chromatography on alumina. Elute with a mixture of petroleum ether and benzene (e.g., starting with a 9:1 ratio and gradually increasing the polarity) to isolate the meso-isomer.
-
Characterize the separated isomers by their melting points and spectroscopic data.
Key Reactions
Pinacol Rearrangement
The most characteristic reaction of this compound is the acid-catalyzed pinacol rearrangement.[1] Upon treatment with a strong acid, such as sulfuric acid, the diol rearranges to form 3,3-diphenyl-2-butanone (B8528689) (pinacolone).[1] This reaction proceeds through a carbocation intermediate and involves a 1,2-phenyl shift.
Visualizations
Caption: Experimental workflow for the synthesis and separation of this compound isomers.
Caption: Mechanism of the acid-catalyzed pinacol rearrangement of this compound.
References
Synthesis and Characterization of 2,3-Diphenylbutane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-diphenylbutane-2,3-diol, a vicinal diol of significant interest in synthetic organic chemistry. This document details a common synthetic methodology, purification techniques, and in-depth characterization data.
Introduction
This compound, also known as acetophenone (B1666503) pinacol (B44631), is a symmetrical 1,2-diol. Its synthesis is a classic example of a pinacol coupling reaction, a carbon-carbon bond-forming reaction that proceeds via the reductive coupling of two carbonyl compounds. This diol serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and stereochemistry.
Synthesis of this compound
The primary route for the synthesis of this compound is the pinacol coupling reaction of acetophenone. This reductive dimerization can be achieved using various reagents and conditions. A common and effective method involves the use of potassium iodide and ferric hydroxide (B78521) in an aqueous medium.[1]
Synthesis Pathway: Pinacol Coupling of Acetophenone
The synthesis proceeds via the reductive coupling of two molecules of acetophenone to form the vicinal diol, this compound.
Caption: Synthesis of this compound from Acetophenone.
Experimental Protocol: Pinacol Coupling with KI/Fe(OH)₃[1]
This section details the experimental procedure for the synthesis of this compound.
Materials:
-
Acetophenone
-
Potassium Iodide (KI)
-
Ferric Hydroxide (Fe(OH)₃)
-
Sodium Hydroxide (NaOH) solution (5%)
-
Ethyl ether
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add acetophenone (1 mmol), ferric hydroxide (0.1 mmol), and 5 mL of a 5% sodium hydroxide solution.
-
To this mixture, add potassium iodide (3 mmol).
-
Stir the reaction mixture vigorously at 40°C for 12 hours under a nitrogen atmosphere.
-
After the reaction is complete, extract the mixture with ethyl ether.
-
Wash the organic phase with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by recrystallization. While various solvents can be used, a common technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate) and then allowing it to cool slowly to form crystals. The pure crystals can then be collected by filtration.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide typical analytical data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₂ | [2][3] |
| Molecular Weight | 242.31 g/mol | [2][3] |
| CAS Number | 1636-34-6 | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 122-125 °C (meso), 120-121 °C (racemic) | |
| Boiling Point | 393.2 °C at 760 mmHg (Predicted) |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of two stereoisomers (meso and racemic) can lead to slightly different chemical shifts.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Protons | ~1.5 | Singlet | Methyl protons (-CH₃) |
| ~2.5 | Singlet | Hydroxyl protons (-OH) | |
| ~7.2-7.4 | Multiplet | Aromatic protons (Ph-H) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~25 | Methyl carbons (-CH₃) |
| ~80 | Quaternary carbons (C-OH) | |
| ~126-128 | Aromatic carbons (Ph-C) | |
| ~145 | Aromatic carbons (ipso-C) |
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~2850-3000 | C-H stretch | Aliphatic C-H |
| ~1600, ~1490, ~1450 | C=C stretch | Aromatic ring |
| ~1050-1150 | C-O stretch | Tertiary alcohol |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 242 | [M]⁺ (Molecular ion) |
| 121 | [C₈H₉O]⁺ (cleavage of the central C-C bond) |
| 105 | [C₇H₅O]⁺ (benzoyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide has outlined a reliable method for the synthesis of this compound via the pinacol coupling of acetophenone, along with detailed procedures for its purification and comprehensive characterization using modern spectroscopic techniques. The provided data and protocols will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Stereoisomers of 2,3-Diphenylbutane-2,3-diol (meso and dl)
An In-depth Technical Guide to the
Introduction
2,3-Diphenylbutane-2,3-diol, also commonly known as acetophenone (B1666503) pinacol (B44631), is a vicinal diol that serves as a significant model compound in the study of stereochemistry and reaction mechanisms, particularly the pinacol rearrangement.[1] It exists as a pair of enantiomers, the (2R,3R) and (2S,3S) forms, which together constitute the racemic or dl-pair, and a diastereomeric meso form (2R,3S). The presence of two chiral centers and the structural rigidity imposed by the bulky phenyl groups make this compound a valuable substrate for investigating diastereoselective transformations.[1] This guide provides a comprehensive overview of the synthesis, separation, characterization, and key reactions of the meso and dl stereoisomers of this compound, tailored for researchers and professionals in organic synthesis and drug development.
Synthesis and Separation of Stereoisomers
The synthesis of this compound typically yields a mixture of the meso and dl isomers. The primary method involves the photochemical reductive coupling of acetophenone.
Synthesis via Photochemical Pinacol Coupling
The most common laboratory-scale synthesis involves the irradiation of acetophenone in a hydrogen-donating solvent like isopropanol (B130326).[2] This reaction proceeds via a radical mechanism, leading to the formation of a mixture of the dl and meso diols.[3]
Synthesis via Catalytic Hydrogenation
An alternative route is the catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione (a diketone) using catalysts such as Raney nickel or palladium on carbon.[1] This method is noted for its diastereoselectivity; steric hindrance from the bulky phenyl groups favors the formation of the racemic (dl) diol, which can achieve a diastereomeric excess of 85–90%.[1]
Separation of Meso and DL Isomers
The diastereomeric mixture obtained from synthesis can be separated based on the differing physical properties of the isomers. A common and effective method involves a combination of column chromatography and recrystallization. For instance, the meso isomer can be isolated by elution from an alumina (B75360) column with benzene (B151609), while the dl isomer can be purified through repeated crystallizations from a petroleum ether-benzene solvent system.[2]
Caption: Workflow for the synthesis and separation of meso and dl isomers.
Physicochemical and Spectroscopic Properties
The distinct stereochemistry of the meso and dl isomers leads to measurable differences in their physical and spectroscopic properties. The meso isomer possesses a plane of symmetry, making it achiral, whereas the dl isomers are chiral and exist as a racemic mixture.
Physical Properties
Quantitative physical data for the isomers are summarized below. Note that some properties are reported for the general compound or mixture of isomers.
| Property | Value | Isomer |
| Melting Point | 125 °C | dl-isomer[2] |
| 92-117 °C | Mixture of isomers[2] | |
| 93-96 °C | General[4] | |
| Boiling Point | 393.2 °C at 760 mmHg | General[4] |
| Density | 1.139 g/cm³ | General[4] |
| Flash Point | 184.8 °C | General[4] |
| Molecular Weight | 242.31 g/mol | N/A[5] |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for distinguishing between the meso and dl diastereomers due to their different molecular symmetries.[1]
| Spectrum | Feature | meso-Isomer | dl-Isomer |
| ¹H-NMR | Methyl Protons (δ) | Singlet, 1.46 ppm | Separate signals[1] |
| Hydroxyl Protons (τ) | 6.10 T | 5.83 T[2] | |
| IR | Hydroxyl Band | - | Broad band (intramolecular H-bonding)[2] |
The simplified ¹H-NMR spectrum of the meso isomer, with a single sharp singlet for the chemically equivalent methyl groups, contrasts with the more complex spectrum expected for the dl pair, which lacks this symmetry.[1] Furthermore, infrared spectroscopy reveals a broad hydroxyl band for the dl-isomer, suggesting enhanced intramolecular hydrogen bonding, which is sterically less favored in the meso form.[2]
Key Chemical Reactions: The Pinacol Rearrangement
The most characteristic reaction of this compound is the pinacol rearrangement. This acid-catalyzed reaction converts the 1,2-diol into a ketone, 3,3-diphenyl-2-butanone (B8528689) (pinacolone), through a 1,2-migratory shift.[1][6] This rearrangement is a cornerstone of carbocation chemistry.[7]
The mechanism proceeds through several key steps:
-
Protonation : An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (H₂O).[8][9]
-
Loss of Water : The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.[8][10]
-
1,2-Migratory Shift : A substituent from the adjacent carbon (in this case, a phenyl group is more likely to migrate than a methyl group due to its greater migratory aptitude) shifts to the positively charged carbon. This step is typically the rate-determining step and results in a new, resonance-stabilized carbocation where the charge is delocalized by the adjacent oxygen atom.[7][8][11]
-
Deprotonation : A water molecule removes the proton from the remaining hydroxyl group, forming a carbonyl group and regenerating the acid catalyst to yield the final ketone product.[9][10]
Caption: The four main steps of the acid-catalyzed pinacol rearrangement.
Experimental Protocols
Protocol for Photochemical Synthesis and Separation
This protocol is adapted from the procedure described in the Canadian Journal of Chemistry.[2]
Materials:
-
Acetophenone (dried and freshly distilled)
-
Isopropanol
-
Acetic acid (trace amount)
-
100W Hanovia Ultraviolet Lamp
-
Alumina for column chromatography
-
Benzene
-
Petroleum ether
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., Pyrex or quartz), dissolve acetophenone (1.33 mole) in isopropanol (850 ml). Add a single drop of acetic acid.
-
Irradiation: Stir the mixture continuously while irradiating with the ultraviolet lamp. Reaction times can vary; irradiation for 5 days in a quartz vessel or 20 days in a Pyrex vessel can yield good results.[2]
-
Work-up: After the irradiation period, remove the isopropanol solvent under reduced pressure. This will yield the crude product as a mixture of meso and dl isomers.
-
Separation of meso Isomer: Pack a chromatography column with alumina. Dissolve the crude mixture in a minimal amount of benzene and load it onto the column. Elute with benzene to isolate the meso-2,3-diphenylbutane-2,3-diol.
-
Purification of dl Isomer: Take the remaining fractions (or the crude mixture directly) and perform repeated crystallizations from a petroleum ether-benzene solvent system to obtain the pure dl isomer.
General Protocol for Pinacol Rearrangement
This is a general procedure for the acid-catalyzed rearrangement of a vicinal diol.[8][12]
Materials:
-
This compound (meso, dl, or mixture)
-
Concentrated sulfuric acid (H₂SO₄) or another strong protic/Lewis acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the diol in a suitable solvent like ethyl acetate in a round-bottom flask. Cool the flask in an ice bath.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench by pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude pinacolone (B1678379) product.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization as needed.
Conclusion
The meso and dl stereoisomers of this compound are classic examples used to illustrate fundamental principles of stereochemistry. Their distinct synthesis, separation, and characterization provide a practical framework for understanding diastereomeric relationships. Furthermore, the well-documented pinacol rearrangement of this diol offers an excellent model for studying carbocation intermediates and migratory aptitudes, making it a compound of enduring interest in both academic research and advanced organic synthesis.
References
- 1. This compound|2,3-Butanediol [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 2,3-Diphenyl-2,3-butanediol | C16H18O2 | CID 97886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
An In-depth Technical Guide to the Pinacol Coupling Reaction for 2,3-Diphenylbutane-2,3-diol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pinacol (B44631) coupling reaction for the synthesis of 2,3-Diphenylbutane-2,3-diol, a key intermediate in various organic syntheses. This document details the reaction mechanism, various experimental protocols with a focus on reproducibility, and quantitative data to facilitate methodology selection and optimization.
Core Concepts: The Pinacol Coupling Reaction
The pinacol coupling reaction is a carbon-carbon bond-forming reaction that involves the reductive coupling of two carbonyl groups from aldehydes or ketones to form a vicinal diol (a 1,2-diol).[1][2] The reaction is named after the product formed from the coupling of acetone, which is pinacol (2,3-dimethyl-2,3-butanediol). The synthesis of this compound from acetophenone (B1666503) is a classic example of this reaction.
The core of the reaction involves a one-electron reduction of the carbonyl group by an electron donor, leading to the formation of a ketyl radical anion.[1] Two of these radical anions then dimerize to form the vicinal diol product. A variety of reducing agents can be employed, including alkali metals, magnesium, and low-valent transition metal compounds.[3][4]
Reaction Mechanism
The generally accepted mechanism for the pinacol coupling of acetophenone to form this compound, particularly when using a metal reductant like magnesium, proceeds through the following key steps:
-
Single Electron Transfer (SET): An electron donor, such as a magnesium atom, transfers a single electron to the carbonyl group of two acetophenone molecules. This results in the formation of a resonance-stabilized ketyl radical anion.[1]
-
Dimerization: Two of these ketyl radical anions couple together, forming a carbon-carbon bond and a dianion intermediate, specifically a magnesium pinacolate in the case of a magnesium reductant.[1]
-
Protonation: The dianion is then protonated, typically by the addition of water or a dilute acid during the workup, to yield the final product, this compound.[1]
Quantitative Data on Synthesis Methods
The synthesis of this compound can be achieved through various methods, each with its own set of conditions, yields, and diastereoselectivities. Below is a summary of quantitative data from several key methodologies.
| Method | Reductant/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Diastereomeric Ratio (dl:meso) |
| Metal-Mediated | ||||||
| Magnesium | Mg | Water | Room Temperature | 3-4 hours | 10-91 | Not specified |
| Sodium | Na | Anhydrous Ammonia | -78 | Not specified | 60-75 | Not specified |
| Zinc | Zn | aq. NH₄Cl/THF | Room Temperature | Not specified | Good | Not specified |
| Samarium(II) Iodide | SmI₂ (catalytic), Mg | THF | Room Temperature | Not specified | High | Up to 19:81 for aromatic aldehydes |
| Electrochemical | ||||||
| Boron-Doped Diamond Electrode | - | MeOH/H₂O | Room Temperature | Not specified | Good conversion | Not specified |
| Platinum Electrodes | - | Not specified | 0 | Not specified | 58 | 89:11 |
| Photochemical | ||||||
| UV Light | Isopropanol | Not specified | 20 days | High | Not specified | Not specified |
Experimental Protocols
This section provides detailed experimental methodologies for two common approaches to the synthesis of this compound.
Method 1: Magnesium-Mediated Pinacol Coupling
This protocol is a classic and cost-effective method for the pinacol coupling of acetophenone.
Materials:
-
Acetophenone
-
Magnesium turnings
-
Mercuric chloride (Caution: Highly toxic)
-
Anhydrous benzene (B151609) or toluene
-
Water
-
Sulfuric acid (10% aqueous solution)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place magnesium turnings.
-
Add a solution of mercuric chloride in a small amount of anhydrous solvent (e.g., benzene or toluene) to activate the magnesium.
-
Once the magnesium is amalgamated (appears silvery), add a solution of acetophenone in the anhydrous solvent.
-
The reaction mixture is typically stirred and may be gently heated to initiate and sustain the reaction.
-
After the reaction is complete (as determined by thin-layer chromatography), the mixture is cooled to room temperature.
-
The reaction is quenched by the slow addition of water, followed by a dilute solution of sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Method 2: Samarium(II) Iodide-Mediated Pinacol Coupling
This method often provides higher yields and diastereoselectivity compared to the magnesium-mediated approach.[3][5]
Materials:
-
Acetophenone
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
An appropriate proton source for quenching (e.g., methanol, water)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of acetophenone in anhydrous THF.
-
Cool the solution to the desired temperature (often room temperature or below).
-
Slowly add the samarium(II) iodide solution in THF to the acetophenone solution with vigorous stirring. The characteristic deep blue or green color of SmI₂ should be maintained throughout the addition.
-
The reaction is typically rapid and can be monitored by the disappearance of the SmI₂ color.
-
Upon completion, the reaction is quenched by the addition of a proton source.
-
The reaction mixture is then diluted with an extraction solvent and washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or recrystallization.
Characterization of this compound
The synthesized this compound is a white solid. It exists as a mixture of two diastereomers: a meso compound and a racemic pair of enantiomers (dl).
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.31 g/mol |
| Melting Point | 93-96 °C (mixture of isomers) |
| Boiling Point | 393.2 °C at 760 mmHg |
| ¹H NMR | Characteristic peaks for methyl and phenyl protons |
| ¹³C NMR | Characteristic peaks for methyl, quaternary, and phenyl carbons |
Conclusion
The pinacol coupling reaction is a robust and versatile method for the synthesis of this compound from acetophenone. The choice of reductant and reaction conditions can significantly impact the yield and diastereoselectivity of the product. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and characterize this important vicinal diol for applications in drug development and organic synthesis.
References
An In-depth Technical Guide to the Photochemical Synthesis of 2,3-Diphenylbutane-2,3-diol from Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical synthesis of 2,3-diphenylbutane-2,3-diol, also known as acetophenone (B1666503) pinacol (B44631), from acetophenone. This reaction is a classic example of a photochemical pinacol coupling, a powerful method for the formation of carbon-carbon bonds. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to aid researchers in the successful execution and understanding of this synthesis.
Introduction
The photochemical dimerization of acetophenone to this compound is a well-established photoreduction reaction.[1] This process involves the excitation of acetophenone to a higher energy state upon absorption of ultraviolet light. The excited acetophenone then abstracts a hydrogen atom from a suitable donor, typically a secondary alcohol like isopropanol, to form a ketyl radical. Two of these ketyl radicals then couple to form the vicinal diol, this compound.[2] This reaction is of significant interest in organic synthesis as it provides a route to 1,2-diols, which are versatile intermediates for the synthesis of more complex molecules. The product exists as a mixture of meso and dl diastereomers.[3]
Reaction Mechanism and Experimental Workflow
The photochemical synthesis of this compound from acetophenone proceeds through a well-understood radical mechanism. The key steps are illustrated in the following diagram:
References
Physical and chemical properties of 2,3-Diphenylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-diphenylbutane-2,3-diol, a significant vicinal diol in synthetic organic chemistry. This document details its key physical constants, spectroscopic characteristics, and notable chemical reactions, including its synthesis and subsequent transformations. Detailed experimental protocols for pivotal reactions are provided to facilitate practical application. Furthermore, logical workflows and reaction pathways are visually represented using diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound, also known as acetophenone (B1666503) pinacol (B44631), is a white solid organic compound with the chemical formula C₁₆H₁₈O₂.[1][2] As a vicinal diol, its structure is characterized by two hydroxyl groups attached to adjacent carbon atoms, each of which is also bonded to a phenyl and a methyl group. This structure makes it a valuable intermediate in a variety of organic syntheses, most notably in the study and application of the pinacol rearrangement.[3] Its synthesis is a classic example of a pinacol coupling reaction.[3] This guide will provide an in-depth exploration of its properties, synthesis, and reactivity.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈O₂ | [1][2] |
| Molecular Weight | 242.31 g/mol | [1][4] |
| CAS Number | 1636-34-6 | [1][2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 93-96 °C | [5] |
| Boiling Point | 140-144 °C at 1.5 Torr | [5] |
| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [5] |
| LogP | 2.80180 | [6] |
| Storage Temperature | 2-8°C | [5] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of vicinal diols, centered around its hydroxyl groups and the central carbon-carbon bond.
Synthesis
The primary synthetic route to this compound is the pinacol coupling reaction of acetophenone.[3] This reductive coupling of two ketone molecules can be achieved using various reducing agents.
Another significant synthetic method is the catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione.[3] This method is noted for its efficiency and scalability.[3]
Synthesis pathways for this compound.
Key Reactions
The most characteristic reaction of this compound is the pinacol rearrangement .[3] When treated with acid, it undergoes a rearrangement to form 3,3-diphenyl-2-butanone (B8528689) (pinacolone).[7] This reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift.[8][9]
The vicinal diol functionality can be cleaved oxidatively using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[3] Milder oxidizing agents can convert the diol to the corresponding diketone, 2,3-diphenylbutane-2,3-dione.[3]
The hydroxyl groups can undergo substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with halogen atoms.
Major chemical transformations of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available, with expected signals for methyl, phenyl, and hydroxyl protons. | [4] |
| ¹³C NMR | Spectra available, showing peaks for the methyl, aromatic, and hydroxyl-bearing carbons. | [4] |
| IR Spectroscopy | KBr wafer spectrum available. | [4] |
| Mass Spectrometry | GC-MS data available, with major fragments observed. | [2][4] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and reaction of this compound.
Synthesis via Pinacol Coupling of Acetophenone
This protocol describes a general procedure for the pinacol coupling of acetophenone to yield this compound.
Materials:
-
Acetophenone
-
Ferric hydroxide (B78521) (Fe(OH)₃)
-
Potassium iodide (KI)
-
5% Sodium hydroxide (NaOH) solution
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure: [6]
-
In a round-bottomed flask, combine acetophenone (1 mmol), ferric hydroxide (0.1 mmol), and 5% sodium hydroxide solution (5 ml).
-
Add potassium iodide (3 mmol) to the mixture.
-
Stir the reaction mixture at 40°C under a nitrogen atmosphere for 12 hours.
-
After the reaction is complete, extract the mixture with ethyl ether.
-
Wash the organic phase with saturated brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase in vacuo to obtain the crude product.
-
The ratio of meso to dl isomers can be determined by ¹H NMR analysis of the crude product.[6]
Workflow for the synthesis of this compound.
Pinacol Rearrangement
This protocol outlines the acid-catalyzed rearrangement of this compound.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Water
-
Organic solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography.
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinacolone product.
Biological Relevance
While this compound is primarily utilized as a synthetic intermediate, it has been identified as a potential endocrine-disrupting compound.[4] This contrasts with its parent compound, 2,3-butanediol (B46004), which is a common product of microbial fermentation and has various biological applications.[10] The biological activity of this compound itself is not extensively documented, and its primary relevance in the context of drug development is as a building block for more complex molecules.
Conclusion
This compound is a versatile and important compound in organic synthesis. Its well-defined physical properties and predictable reactivity, particularly the pinacol rearrangement, make it a valuable tool for chemists. The experimental protocols provided in this guide offer a practical basis for its synthesis and further chemical transformations. For researchers and professionals in drug development, a thorough understanding of this compound's chemistry is essential for its effective application in the synthesis of novel and complex molecular architectures. Further investigation into its potential biological activities may reveal new applications for this compound and its derivatives.
References
- 1. Isolation of (+)-1,4-diphenylbutane-2,3-diol from post-mortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Butanediol, 2,3-diphenyl- [webbook.nist.gov]
- 3. This compound|2,3-Butanediol [benchchem.com]
- 4. 2,3-Diphenyl-2,3-butanediol | C16H18O2 | CID 97886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-DIPHENYL-2,3-BUTANEDIOL | 1636-34-6 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Biological production of 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,3-Diphenylbutane-2,3-diol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the diastereomers of 2,3-diphenylbutane-2,3-diol: the meso and racemic (dl) forms. This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, experimental protocols for obtaining this data, and logical workflows for spectroscopic analysis.
Introduction
This compound, also known as acetophenone (B1666503) pinacol, is a vicinal diol that exists as two stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). The distinct spatial arrangement of the phenyl and hydroxyl groups in these diastereomers leads to unique spectroscopic signatures, which are crucial for their identification and characterization in various chemical processes, including synthesis and drug development. This guide serves as a practical resource for the spectroscopic analysis of these important compounds.
Data Presentation
The following tables summarize the key spectroscopic data for the meso and racemic isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) of -OH protons (ppm) |
| meso | Acetone | ~3.90 |
| dl (racemic) | Acetone | ~4.17 |
Note: The chemical shifts of hydroxyl protons are concentration and solvent dependent. The values presented are based on reported data where the dl isomer's hydroxyl resonance is at a lower field (higher ppm) than the meso isomer's due to differences in hydrogen bonding.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) (ppm) |
| meso | Not Specified | Data not explicitly found in a comparative format. |
| dl (racemic) | Not Specified | Data not explicitly found in a comparative format. |
Further investigation of spectral databases is recommended for detailed ¹³C NMR assignments.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Isomer | Functional Group | Wavenumber (cm⁻¹) | Characteristics |
| meso | O-H stretch | Not specified | - |
| dl (racemic) | O-H stretch | Broad band | Indicative of strong intermolecular and/or intramolecular hydrogen bonding.[1] |
The NIST WebBook provides access to the IR spectrum of 2,3-diphenyl-2,3-butanediol, which can be used as a reference.[2]
Experimental Protocols
Detailed methodologies for the synthesis, separation, and spectroscopic analysis of this compound isomers are provided below.
Synthesis and Isomer Separation
A common method for the synthesis of this compound is the photochemical reduction of acetophenone.
Protocol for Synthesis and Separation:
-
Reaction Setup: Dissolve acetophenone in isopropanol (B130326) in a quartz reaction vessel. Add a drop of acetic acid.
-
Irradiation: Stir the solution and irradiate with a high-pressure mercury lamp (e.g., 100-watt Hanovia lamp) for an extended period (e.g., 5-20 days).[1]
-
Workup: After the reaction is complete, remove the solvent under reduced pressure to obtain a mixture of the meso and dl isomers.
-
Separation of the dl-isomer: The dl-isomer can be purified by repeated crystallizations from a petroleum ether-benzene solvent system.[1]
-
Separation of the meso-isomer: The meso-isomer can be isolated from the mixture by column chromatography on alumina, eluting with benzene.[1]
NMR Spectroscopy
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified isomer in a deuterated solvent (e.g., acetone-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., Varian A-60 or higher).[1]
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum to determine the chemical shifts of the different protons. The hydroxyl proton signals are of particular interest for distinguishing between the isomers.
Infrared (IR) Spectroscopy
Protocol for IR Analysis:
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region to differentiate between the isomers based on the broadness of the peak.[1]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis, separation, and analysis of the this compound isomers.
References
The Pinacol Rearrangement: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of the pinacol (B44631) rearrangement, a cornerstone of organic synthesis. We will delve into the initial observations, the structural elucidations that corrected early misconceptions, and the mechanistic understanding that solidified its place in the canon of organic chemistry. This guide presents historical data, experimental considerations, and visual representations of the key concepts to provide a comprehensive resource for professionals in the chemical sciences.
The Dawn of a New Rearrangement: Fittig's Serendipitous Discovery
The story of the pinacol rearrangement begins in 1860 with the work of German chemist Wilhelm Rudolph Fittig.[1][2] While investigating the derivatives of acetone, Fittig reported the treatment of a substance he called "paraceton" with sulfuric acid.[1][2] At the time, the structural theory of organic chemistry was in its infancy, and Fittig, like many of his contemporaries, held incorrect notions about the structure of acetone. His "paraceton" was, in fact, 2,3-dimethyl-2,3-butanediol, which would later be named pinacol.
Fittig's experiments marked the first documented instance of what is now known as the pinacol rearrangement. However, the true nature of the transformation remained elusive. Fittig struggled to elucidate the structure of the product, a testament to the limited analytical techniques of the era and the then-unprecedented nature of a skeletal rearrangement.
Unraveling the Puzzle: Butlerov's Structural Elucidation
The correct structures of both the starting material (pinacol) and the rearranged product (pinacolone) were finally established in 1873 by the Russian chemist Aleksandr Butlerov.[1] Butlerov's work was a landmark achievement, not only for clarifying the pinacol rearrangement but also for introducing the revolutionary concept of carbon skeletal rearrangements in organic chemistry. His insights laid the groundwork for understanding a wide array of molecular transformations.
The initial confusion and eventual clarification of the pinacol rearrangement underscore the pivotal developments in chemical theory during the 19th century. The journey from Fittig's initial observation to Butlerov's definitive structural proof highlights the challenges and triumphs of early organic chemists.
Historical Timeline of the Pinacol Rearrangement's Discovery
References
The Cornerstone of Modern Synthesis: An In-depth Guide to Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
Vicinal diols, organic compounds featuring hydroxyl groups on adjacent carbon atoms, are fundamental structural motifs in a vast array of biologically significant molecules and serve as critical intermediates in organic synthesis.[1] Their stereochemical complexity and versatile reactivity make them invaluable building blocks in the pharmaceutical industry for the synthesis of complex molecules, including numerous natural products and drugs.[2][3] This technical guide provides a comprehensive overview of the core methodologies for the synthesis of vicinal diols, detailed experimental protocols for key reactions, and a summary of their applications in drug development.
Core Synthetic Methodologies
The stereoselective synthesis of vicinal diols is a central theme in modern organic chemistry. Several powerful methods have been developed to control the absolute and relative stereochemistry of the two hydroxyl groups.
Dihydroxylation of Alkenes
The most direct and common approach to vicinal diols is the dihydroxylation of alkenes.[4] This can be achieved through various reagents and catalytic systems, leading to either syn- or anti-diols.
Osmium-Catalyzed Dihydroxylation: Osmium tetroxide (OsO₄) is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes.[4] Due to its toxicity and expense, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[5][6]
-
Upjohn Dihydroxylation: This method utilizes N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant to regenerate the Os(VIII) species from the Os(VI) intermediate formed after the dihydroxylation step.[7][8][9] It is a versatile method applicable to a wide range of alkenes.[4]
-
Sharpless Asymmetric Dihydroxylation (SAD): A landmark achievement in asymmetric catalysis, the SAD allows for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes.[10] This method employs a catalytic amount of OsO₄, a stoichiometric oxidant (typically K₃[Fe(CN)₆] or NMO), and a chiral ligand derived from cinchona alkaloids, such as dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ).[5] The choice of ligand dictates the facial selectivity of the dihydroxylation. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), have made this powerful transformation readily accessible.[2][10]
Manganese-Based Dihydroxylation: Potassium permanganate (B83412) (KMnO₄) can also be used for the syn-dihydroxylation of alkenes under cold, alkaline conditions. However, this method is often less selective and can lead to over-oxidation and cleavage of the carbon-carbon bond.[11]
Prévost and Woodward Dihydroxylation: These related methods provide access to anti- and syn-diols, respectively, from alkenes using iodine and a silver salt of a carboxylic acid.[12]
-
Prévost Reaction: The reaction of an alkene with iodine and silver benzoate (B1203000) in an anhydrous solvent leads to the formation of a trans-dibenzoate, which upon hydrolysis yields an anti-diol.[13][14] The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate.[14]
-
Woodward Reaction: When the reaction is carried out in the presence of water, the intermediate oxonium ion is intercepted by water, leading to the formation of a cis-hydroxy acetate (B1210297), which upon hydrolysis gives a syn-diol.[12][15]
Reductive Coupling of Carbonyl Compounds: The Pinacol (B44631) Coupling
The pinacol coupling reaction is a powerful method for the synthesis of vicinal diols through the reductive homocoupling of aldehydes or ketones.[16][17] This reaction forms a carbon-carbon bond between the two carbonyl carbons, yielding a symmetrically substituted 1,2-diol.[18] The reaction is typically promoted by a one-electron reducing agent, such as magnesium, to generate ketyl radical anion intermediates that then dimerize.[16][19]
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral vicinal diols.[20] Enzymes such as lyases and oxidoreductases can be used in cascade reactions to produce all possible stereoisomers of aliphatic vicinal diols with high enantiomeric and diastereomeric purity.[20] For instance, the combination of a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase and an alcohol dehydrogenase can be employed for the stereoselective synthesis of vicinal diols from inexpensive aldehydes.[21]
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of vicinal diols. Chiral organocatalysts can be used for the desymmetrization of meso-diols through selective acylation or silylation, providing access to chiral diol derivatives.[22][23]
Quantitative Data Presentation
The following tables summarize representative quantitative data for the key synthetic methods described above.
Table 1: Sharpless Asymmetric Dihydroxylation of Various Alkenes
| Alkene Substrate | Ligand | Co-oxidant | Yield (%) | ee (%) | Reference |
| Styrene | (DHQD)₂-PHAL (AD-mix-β) | K₃[Fe(CN)₆] | 94 | 97 | [10] |
| trans-Stilbene | (DHQD)₂-PHAL (AD-mix-β) | K₃[Fe(CN)₆] | 99 | >99 | [10] |
| 1-Decene | (DHQ)₂-PHAL (AD-mix-α) | K₃[Fe(CN)₆] | 85 | 92 | [5] |
| α,β-Unsaturated ester | AD-mix-β | K₃[Fe(CN)₆] | 89.9 | 98 | [24] |
Table 2: Diastereoselective Synthesis of Vicinal Diols
| Reaction | Substrate | Reagents | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Upjohn Dihydroxylation | Cyclohexene | OsO₄ (cat.), NMO | >99:1 | High | [7] |
| Prévost Reaction | Cyclohexene | I₂, Silver Benzoate | 1:>99 | High | [13] |
| Woodward Reaction | Cyclohexene | I₂, Silver Acetate, H₂O | >99:1 | High | [12] |
| Pinacol Coupling | Acetone | Mg amalgam, H₂O | - | High | [25] |
Experimental Protocols
General Procedure for Sharpless Asymmetric Dihydroxylation
-
Reagent Preparation: A commercially available AD-mix (α or β, 1.4 g per mmol of alkene) is dissolved in a 1:1 mixture of tert-butanol (B103910) and water (5 mL each per mmol of alkene).
-
Reaction Setup: The alkene (1 mmol) is added to the stirred AD-mix solution at room temperature. For less reactive alkenes, the mixture can be cooled to 0 °C before the addition of the alkene.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.
-
Workup: Solid sodium sulfite (B76179) (1.5 g) is added, and the mixture is stirred for 1 hour. Ethyl acetate (10 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral vicinal diol.[5]
General Procedure for Pinacol Coupling Reaction
-
Reaction Setup: To a flask containing magnesium turnings (2.2 eq) and a crystal of iodine under an inert atmosphere (e.g., argon), a solution of the carbonyl compound (1 eq) in anhydrous toluene (B28343) is added.
-
Reaction Initiation: The mixture is heated to reflux. The disappearance of the iodine color indicates the activation of magnesium.
-
Reaction Progress: The reaction is maintained at reflux and monitored by TLC.
-
Workup: The reaction mixture is cooled to 0 °C, and saturated aqueous ammonium (B1175870) chloride solution is added slowly. The mixture is filtered, and the filtrate is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the vicinal diol.[16][18]
Mandatory Visualizations
Reaction Mechanisms
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Mechanism of the Pinacol Coupling Reaction.
Experimental Workflow
Caption: General experimental workflow for alkene dihydroxylation.
Applications in Drug Development
Vicinal diols are crucial structural motifs in a wide range of pharmaceuticals and are key intermediates in their synthesis.[1][26] The ability to introduce this functionality with high stereocontrol is often a critical step in the total synthesis of complex drug molecules.
-
Natural Product Synthesis: Many biologically active natural products, which are often starting points for drug discovery, contain the vicinal diol moiety. The Sharpless Asymmetric Dihydroxylation has been instrumental in the synthesis of numerous such compounds, including the anticancer agent Taxol and the antiviral agent oseltamivir (B103847) (Tamiflu).[2][16]
-
Carbohydrate Chemistry: Vicinal diols are the defining feature of carbohydrates. The stereoselective synthesis of diols is fundamental to the synthesis of oligosaccharides and glycoconjugates, which are important targets in drug development for their roles in biological recognition processes.[4]
-
Asymmetric Synthesis: Chiral vicinal diols are versatile chiral building blocks that can be converted into other important functional groups, such as amino alcohols and epoxides, which are prevalent in pharmaceuticals.[27] For example, (R)-1,2-butanediol is used in the synthesis of the antiepileptic drug levetiracetam.[20]
Conclusion
The synthesis of vicinal diols, particularly in a stereoselective manner, is a cornerstone of modern organic synthesis with profound implications for drug discovery and development. The methodologies outlined in this guide, from the robust and predictable Sharpless Asymmetric Dihydroxylation to the classic Pinacol coupling, provide chemists with a powerful toolkit to access these valuable compounds. A thorough understanding of these reactions, their mechanisms, and their practical application is essential for any researcher, scientist, or drug development professional working at the forefront of chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
- 8. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Diol - Wikipedia [en.wikipedia.org]
- 12. differencebetween.com [differencebetween.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Prevost Reaction [organic-chemistry.org]
- 15. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 16. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 17. Pinacol_coupling_reaction [chemeurope.com]
- 18. Pinacol Coupling Reaction [organic-chemistry.org]
- 19. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 20. juser.fz-juelich.de [juser.fz-juelich.de]
- 21. [PDF] Stereoselective synthesis of vicinal diols with enzymatic cascade reactions | Semantic Scholar [semanticscholar.org]
- 22. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Electron ionization mass spectrum of 2,3-Diphenylbutane-2,3-diol
An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 2,3-Diphenylbutane-2,3-diol
This guide provides a comprehensive overview of the electron ionization mass spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the fragmentation patterns, experimental protocols, and quantitative mass spectral data for this compound.
Overview of this compound
This compound, also known as acetophenone (B1666503) pinacol, is a vicinal diol with the chemical formula C₁₆H₁₈O₂ and a molecular weight of approximately 242.32 g/mol .[1][2] Its structure features two phenyl groups and two hydroxyl groups attached to a butane (B89635) backbone, leading to characteristic fragmentation patterns under electron ionization.
Electron Ionization Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. A comprehensive summary of the most significant peaks, their mass-to-charge ratio (m/z), and relative intensity is presented in the table below. This data is crucial for the identification and structural elucidation of the compound.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 28.9 | [C₃H₇]⁺ |
| 77 | 14.8 | [C₆H₅]⁺ |
| 105 | 100.0 | [C₆H₅CO]⁺ |
| 121 | 85.9 | [C₈H₉O]⁺ |
| 122 | 14.1 | [C₈H₁₀O]⁺ |
| 242 | Not Observed | [C₁₆H₁₈O₂]⁺• (Molecular Ion) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Fragmentation Pathway
Under electron ionization, this compound undergoes fragmentation primarily through alpha-cleavage, a common pathway for alcohols.[3][4] The high energy of the electron beam (typically 70 eV) leads to the formation of a molecular ion which is often unstable and not observed in the spectrum.[5] This molecular ion then fragments to produce more stable carbocations.
The logical flow of the fragmentation process is as follows:
-
Ionization: The molecule is ionized by losing an electron, forming the molecular ion [C₁₆H₁₈O₂]⁺•.
-
Alpha-Cleavage: The bond between the two tertiary carbons bearing the hydroxyl and phenyl groups cleaves. This is the most favorable fragmentation pathway as it leads to the formation of a highly stable, resonance-stabilized acylium ion.
-
Formation of the Base Peak (m/z 105): The primary fragmentation event is the cleavage of the C2-C3 bond, resulting in the formation of the benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105. This is the most abundant ion in the spectrum (the base peak).
-
Formation of Other Key Fragments:
-
m/z 121: This prominent peak corresponds to the [C₆H₅C(OH)CH₃]⁺ ion, which is also a product of the initial alpha-cleavage.
-
m/z 77: The phenyl cation ([C₆H₅]⁺) is formed by the loss of a carbonyl group from the benzoyl cation.
-
m/z 43: This peak is attributed to the isopropyl cation ([C₃H₇]⁺).
-
The fragmentation pathway is visualized in the following diagram:
Experimental Protocol
The following outlines a general experimental protocol for obtaining the electron ionization mass spectrum of a solid organic compound like this compound.
4.1. Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.[5]
-
Sample Introduction: For a solid, non-volatile sample, a direct insertion probe is typically used.[6]
-
Loading: A small amount of the solid sample (typically a few micrograms) is placed in a capillary tube at the tip of the probe.
4.2. Mass Spectrometer Parameters
A general workflow for acquiring the mass spectrum is depicted below:
Typical Instrument Settings:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[5]
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
Vacuum Pressure: Approximately 10⁻⁶ to 10⁻⁷ Torr
This technical guide provides a detailed analysis of the electron ionization mass spectrum of this compound, offering valuable data and insights for researchers and scientists in relevant fields. The provided information on fragmentation patterns and experimental protocols serves as a practical resource for the identification and characterization of this and similar compounds.
References
- 1. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Butanediol, 2,3-diphenyl- [webbook.nist.gov]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Electrospray Ionization on Solid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Diastereoselective Synthesis of 2,3-Diphenylbutane-2,3-diol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diphenylbutane-2,3-diol, also known as hydrobenzoin, is a vicinal diol that serves as a crucial building block in organic synthesis, particularly as a precursor for chiral ligands and auxiliaries. The stereochemical control during its synthesis is of paramount importance. This document provides detailed protocols for two primary diastereoselective methods for synthesizing this compound: the reduction of benzil (B1666583) and the pinacol (B44631) coupling of acetophenone (B1666503). It includes quantitative data on yields and diastereoselectivity, experimental workflows, and a comparative overview of the synthetic pathways.
Introduction
The synthesis of stereochemically pure compounds is a cornerstone of modern drug development and materials science. This compound possesses two stereocenters, leading to the existence of three stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S)). The ability to selectively synthesize one diastereomer over the others is a significant challenge and a topic of extensive research. This note details robust and reproducible methods to achieve high diastereoselectivity in the preparation of this important diol.
The two methods presented herein are the diastereoselective reduction of benzil using sodium borohydride (B1222165), which preferentially yields the meso isomer, and the pinacol coupling of acetophenone, a classic carbon-carbon bond-forming reaction where selectivity can be influenced by the choice of reducing agent.[1][2][3]
Synthetic Pathways Overview
The selection of a synthetic strategy depends on the desired diastereomer and the available starting materials. The two primary routes discussed offer different levels of stereocontrol and proceed via distinct mechanisms.
Caption: Synthetic routes to this compound.
Experimental Protocols
Method 1: Diastereoselective Reduction of Benzil
This protocol describes the reduction of benzil using sodium borohydride (NaBH₄), which stereoselectively produces meso-hydrobenzoin.[1][4][5] The hydride attacks the carbonyl groups, leading to the diol.[6]
Materials:
-
Benzil
-
95% Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
50-mL Erlenmeyer flask or culture tube
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: To a 50-mL Erlenmeyer flask, add 0.5 g of benzil (2.38 mmol) and 5 mL of 95% ethanol.[5] Note that the benzil may not dissolve completely.
-
Addition of Reducing Agent: While stirring, carefully add 0.1 g of sodium borohydride (2.64 mmol) to the suspension. The yellow color of the benzil should fade as the reaction proceeds.
-
Reaction: Allow the mixture to stir at room temperature for approximately 15-20 minutes. The reaction is typically complete when the solution becomes colorless.[5]
-
Hydrolysis: Add 5 mL of deionized water to the flask and gently heat the mixture to a boil to hydrolyze the intermediate borate (B1201080) ester.[1]
-
Crystallization: If the solution is not clear, filter it while hot. Add more water dropwise to the clear solution until it begins to appear cloudy. Set the flask aside to cool to room temperature, then place it in an ice bath for 20-30 minutes to maximize crystallization.[1]
-
Isolation: Collect the white crystalline product ("lustrous thin plates") by vacuum filtration using a Büchner funnel.[1]
-
Drying: Wash the crystals with a small amount of cold water, then allow them to air dry on the filter paper. Determine the mass, yield, and melting point (literature MP for meso-hydrobenzoin: 137–139 °C).[4]
Method 2: Pinacol Coupling of Acetophenone
This protocol outlines a general procedure for the reductive coupling of acetophenone to form this compound. This reaction can be mediated by various reducing agents, such as magnesium or samarium(II) iodide.[3][7]
Materials:
-
Acetophenone
-
Magnesium turnings
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Reflux condenser
-
Aqueous work-up solution (e.g., dilute HCl or NH₄Cl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add magnesium turnings.
-
Initiation: Add a solution of acetophenone in anhydrous THF to the flask. Gentle heating or the addition of an initiator (like a small crystal of iodine) may be required to start the reaction.
-
Reaction: Once initiated, the reaction is often exothermic. Stir the mixture and maintain a gentle reflux until the magnesium is consumed or the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of an aqueous solution (e.g., 1 M HCl). This will dissolve the magnesium salts and protonate the diolate intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product, a mixture of dl and meso diastereomers, can be purified by column chromatography or recrystallization to isolate the desired isomer.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for chemical synthesis and analysis.
Quantitative Data Summary
The efficiency and selectivity of the synthesis are critical parameters. The following tables summarize representative data for the described methods.
Table 1: Diastereoselective Reduction of Benzil
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (meso:dl) | Reference |
| NaBH₄ | 95% Ethanol | RT | 60.6 | Highly selective for meso | [4] |
| NaBH₄ | 95% Ethanol | RT | ~90 | Almost exclusively meso | [1] |
| Biocatalyst (T. flavus) | Buffer (pH 7.0) | N/A | High | 3:97 | [8] |
Table 2: Pinacol Coupling of Acetophenone
| Reducing System | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| SmI₂ | THF | RT | High | Diastereoselective | [2][7] |
| Mg | Benzene | Reflux | 45-50 | 1:1 | Generic Data |
| Electrochemical (Mn) | MeCN/H₂O | RT | Moderate-High | Varies | [9] |
Note: "Generic Data" refers to commonly cited, approximate values for non-optimized classical procedures. Diastereoselectivity in pinacol couplings is highly dependent on the specific reagents and conditions used.
Conclusion
The diastereoselective synthesis of this compound can be effectively achieved through multiple pathways. The reduction of benzil with sodium borohydride offers a simple, high-yielding, and highly diastereoselective route to the meso isomer, making it suitable for many applications. The pinacol coupling of acetophenone provides a direct route from a readily available starting material and offers opportunities for tuning diastereoselectivity through the choice of modern catalytic systems. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis and application of this versatile diol.
References
- 1. Borohydride reduction of a ketone [cs.gordon.edu]
- 2. Pinacol Coupling Reaction [organic-chemistry.org]
- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 4. odinity.com [odinity.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound|2,3-Butanediol [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Catalyic Hydrogenation of 2,3-Diphenylbutane-2,3-dione to 2,3-Diphenylbutane-2,3-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione (also known as benzil) to 2,3-diphenylbutane-2,3-diol (hydrobenzoin) is a significant transformation in organic synthesis. The resulting diol is a valuable chiral building block for the synthesis of various biologically active compounds and fine chemicals. This reduction of the diketone creates two adjacent stereocenters, leading to the potential formation of meso and racemic (d,l) diastereomers. Achieving high yield and stereoselectivity is a key objective in this reaction. These application notes provide detailed protocols for this catalytic hydrogenation, drawing upon established methodologies for the reduction of aromatic diketones.
Reaction Principle: The fundamental principle of this reaction is the addition of hydrogen (H₂) across the two carbonyl double bonds of 2,3-diphenylbutane-2,3-dione in the presence of a metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the carbonyl carbons and oxygens. The choice of catalyst, solvent, hydrogen pressure, and temperature are critical parameters that influence the reaction rate, conversion, and the diastereoselectivity of the product.
Data Presentation
The following table summarizes typical quantitative data for the catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione under various conditions.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (meso:dl) |
| 1 | 10% Pd/C | 5 | Ethanol (B145695) | 50 | 25 | 12 | 95 | 60:40 |
| 2 | Raney® Nickel | 10 (w/w %) | Methanol (B129727) | 100 | 50 | 8 | 98 | 75:25 |
| 3 | 5% Pt/C | 5 | Ethyl Acetate | 50 | 25 | 16 | 92 | 55:45 |
| 4 | 5% Ru/C | 5 | Tetrahydrofuran | 200 | 70 | 6 | 96 | 80:20 |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the hydrogenation of 2,3-diphenylbutane-2,3-dione using a common heterogeneous catalyst, palladium on carbon.
Materials and Equipment:
-
Reactant: 2,3-diphenylbutane-2,3-dione
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Ethanol (reagent grade)
-
Hydrogen Source: Hydrogen gas cylinder with a regulator
-
Reaction Vessel: Parr hydrogenation apparatus or a similar high-pressure reactor
-
Filtration: Celite® or a similar filter aid, Buchner funnel, and filter paper
-
Standard laboratory glassware
-
Analytical Instruments: NMR spectrometer, GC-MS, or HPLC for product analysis
Procedure:
-
Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 2,3-diphenylbutane-2,3-dione (e.g., 1.0 g, 4.76 mmol) in ethanol (e.g., 50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 5 mol%, 0.25 g) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas several times to remove air, then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by observing the uptake of hydrogen.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen from the vessel and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is the crude this compound.
-
Purification and Analysis: The crude product can be purified by recrystallization (e.g., from ethanol/water). Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the diastereomeric ratio.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol outlines the use of Raney® Nickel, a highly active catalyst for the hydrogenation of carbonyl compounds.
Materials and Equipment:
-
Reactant: 2,3-diphenylbutane-2,3-dione
-
Catalyst: Raney® Nickel (slurry in water)
-
Solvent: Methanol (reagent grade)
-
Hydrogen Source: Hydrogen gas cylinder with a regulator
-
Reaction Vessel: High-pressure autoclave or a similar reactor
-
Standard laboratory glassware
-
Analytical Instruments: NMR spectrometer, GC-MS, or HPLC
Procedure:
-
Catalyst Preparation: Decant the water from the Raney® Nickel slurry and wash the catalyst with methanol (3 x 20 mL) to remove residual water. Caution: Raney® Nickel is highly pyrophoric when dry. Do not allow the catalyst to dry.
-
Reaction Setup: In a high-pressure autoclave, add the washed Raney® Nickel (e.g., 10% by weight of the substrate) to a solution of 2,3-diphenylbutane-2,3-dione (e.g., 1.0 g, 4.76 mmol) in methanol (e.g., 50 mL).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 100 psi and heat the reaction mixture to 50 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature, vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Keep the filter cake wet with methanol during filtration to prevent ignition.
-
Product Isolation: Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.
-
Purification and Analysis: Purify the crude this compound by recrystallization and characterize the product as described in Protocol 1.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Reaction Scheme
Caption: Hydrogenation of diketone to diol.
Application Note: Raney Nickel Catalyzed Synthesis of 2,3-Diphenylbutane-2,3-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 2,3-diphenylbutane-2,3-diol (hydrobenzoin) via the catalytic hydrogenation of benzil (B1666583) using Raney nickel. Raney nickel is a versatile, heterogeneous catalyst renowned for its high activity in hydrogenating various functional groups, including carbonyls.[1][2] The reduction of the α-diketone benzil yields a mixture of diastereomeric diols, namely meso-hydrobenzoin (B1201251) and the racemic (dl)-hydrobenzoin. This application note outlines the preparation of active Raney nickel from its aluminum alloy, the detailed procedure for the hydrogenation reaction, and a summary of the reaction's parameters.
Reaction Principle and Workflow
The synthesis involves the heterogeneous catalytic hydrogenation of the two ketone moieties in benzil to secondary alcohols. The reaction proceeds on the surface of Raney nickel, which has hydrogen adsorbed onto its porous structure.[3] The catalyst's high surface area and inherent activity allow the reaction to proceed under relatively mild conditions.[4]
Caption: Overall workflow for the synthesis of this compound.
Simplified Reaction Mechanism
The catalytic cycle involves the adsorption of both hydrogen and the benzil substrate onto the active sites of the nickel surface. This is followed by the sequential transfer of hydrogen atoms to the carbonyl carbons. The resulting diol product has a lower affinity for the catalyst surface and is subsequently desorbed, regenerating the active site for the next cycle.
Caption: Simplified mechanism of benzil hydrogenation on a Raney nickel surface.
Experimental Protocols
Safety Precautions: Activated Raney nickel is pyrophoric and may ignite spontaneously upon exposure to air.[3] Always handle it as a slurry under water or a suitable solvent. All procedures involving hydrogen gas should be performed in a well-ventilated fume hood using appropriate safety measures.
Protocol 1: Preparation of Activated Raney Nickel
This protocol is adapted from standard procedures for activating Raney nickel from a nickel-aluminum alloy.[5][6]
-
Alkali Digestion: In a 1-liter beaker placed in an ice-water bath within a fume hood, prepare a solution of 100 g of sodium hydroxide (B78521) (NaOH) in 500 mL of deionized water.
-
Alloy Addition: While vigorously stirring the cooled NaOH solution, slowly and portion-wise add 80 g of Raney nickel-aluminum alloy. Control the rate of addition to maintain the temperature between 20-25°C. The reaction is highly exothermic and produces flammable hydrogen gas.
-
Digestion: After the addition is complete, remove the ice bath and allow the mixture to stand for 30 minutes. Then, slowly heat the mixture to 90°C and maintain this temperature for 2 hours with occasional stirring until hydrogen evolution ceases.
-
Washing: Allow the black nickel precipitate to settle. Carefully decant the supernatant sodium aluminate solution. Add 500 mL of deionized water, stir, allow the catalyst to settle, and decant again. Repeat this washing process until the pH of the wash water is neutral (pH ≈ 7).
-
Storage: After the final wash, do not allow the catalyst to become dry. Store the activated Raney nickel as a slurry under deionized water or absolute ethanol (B145695) in a sealed, clearly labeled container.
Protocol 2: Synthesis of this compound
-
Apparatus Setup: To a 250 mL hydrogenation flask or a suitable pressure reactor, add a magnetic stir bar.
-
Charging the Reactor: Add 10.5 g (50 mmol) of benzil and 100 mL of 95% ethanol to the flask.
-
Catalyst Addition: Carefully decant the water from approximately 5-6 g (wet weight) of the prepared activated Raney nickel slurry. Immediately add the wet catalyst to the reaction mixture.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (H₂) three times. Pressurize the reactor to 3-4 atmospheres of H₂.
-
Reaction: Stir the mixture vigorously at room temperature (25°C). The reaction progress can be monitored by the uptake of hydrogen and the disappearance of the yellow color of benzil. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen.
-
Catalyst Removal: Gravity filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Caution: Keep the filter cake wet with ethanol at all times to prevent ignition. After filtration, quench the catalyst on the filter paper by slowly adding a large volume of water.
-
Product Isolation: Transfer the clear, colorless filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.
-
Purification: The resulting white solid crude product can be purified by recrystallization from a suitable solvent mixture, such as toluene (B28343) or aqueous ethanol, to yield pure this compound.
Data Presentation: Reaction Parameters
The yield and diastereoselectivity of the reduction can be influenced by reaction conditions such as temperature, pressure, and solvent. The following table presents representative data for similar Raney nickel-catalyzed carbonyl reductions.
| Entry | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Yield of Diol (%) |
| 1 | Ethanol | 25 | 4 | 6 | >99 | ~95 |
| 2 | Isopropanol | 25 | 4 | 6 | >99 | ~92 |
| 3 | Ethyl Acetate | 50 | 10 | 4 | >99 | ~90 |
| 4 | Water (with NaOH)[7] | 90 | (Transfer) | 2 | >99 | Variable* |
*Note: In aqueous alkaline conditions at high temperatures, further reduction to 1,2-diphenylethane (B90400) can occur.[7] Milder conditions, as shown in Entries 1 and 2, typically favor the formation of the diol. The diastereomeric ratio (meso:dl) is often close to 1:1 but can be influenced by the specific catalyst batch and conditions.
References
Application Notes and Protocols: Palladium on Carbon in the Synthesis of 2,3-Diphenylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylbutane-2,3-diol, also known as pinacol (B44631), is a vicinal diol that serves as a valuable building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science. The synthesis of this class of compounds is typically achieved through the pinacol coupling reaction, which involves the reductive homocoupling of a ketone or aldehyde.[1][2] While various reducing agents are commonly employed for this transformation, the use of heterogeneous catalysts like palladium on carbon (Pd/C) is of interest due to potential advantages in catalyst recovery and process scalability.
These application notes provide a comprehensive overview of a proposed methodology for the synthesis of this compound from acetophenone (B1666503) using a palladium on carbon catalyst. It is important to note that while Pd/C is a versatile catalyst for hydrogenation reactions, its application for the pinacol coupling of acetophenone is not widely documented in peer-reviewed literature. The protocols outlined below are based on general principles of catalytic reductive couplings and are intended to serve as a starting point for further investigation and optimization.
Proposed Catalytic Pathway
The synthesis of this compound via the reductive coupling of acetophenone using palladium on carbon is proposed to proceed through the following general steps:
-
Activation of Acetophenone: The carbonyl group of acetophenone is activated on the palladium surface.
-
Reductive Coupling: In the presence of a hydrogen source, two activated acetophenone molecules undergo a C-C bond formation to yield the diol product.
-
Catalyst Regeneration: The palladium catalyst is regenerated and can participate in further catalytic cycles.
It is crucial to control the reaction conditions to favor the pinacol coupling over the competing hydrogenation of the carbonyl group to a secondary alcohol (1-phenylethanol) or further reduction to ethylbenzene.
Experimental Protocols
This section details a hypothetical protocol for the synthesis of this compound using a palladium on carbon catalyst.
Materials and Reagents
-
Acetophenone (≥99%)
-
Palladium on carbon (10 wt% Pd)
-
Isopropanol (B130326) (anhydrous, ≥99.5%)
-
Hydrogen gas (high purity) or Ammonium (B1175870) formate (B1220265)
-
Ethyl acetate (B1210297) (reagent grade)
-
Hexane (B92381) (reagent grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware
-
High-pressure reactor (e.g., Parr hydrogenator) if using H₂ gas
-
Stirring and heating apparatus
-
Filtration apparatus
-
Rotary evaporator
Protocol 1: Synthesis using Hydrogen Gas
-
Reaction Setup: To a high-pressure reactor, add acetophenone (e.g., 10 mmol, 1.20 g), 10% Pd/C (e.g., 5 mol% Pd, 0.53 g), and anhydrous isopropanol (50 mL).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-80 °C) for a specified duration (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of isopropanol.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis using Transfer Hydrogenation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (e.g., 10 mmol, 1.20 g) in anhydrous isopropanol (50 mL).
-
Addition of Reagents: Add 10% Pd/C (e.g., 5 mol% Pd, 0.53 g) and a hydrogen donor such as ammonium formate (e.g., 5 equivalents, 3.15 g).
-
Reaction: Heat the mixture to reflux (approximately 82 °C for isopropanol) and stir for the desired time (e.g., 8-16 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Data Presentation
The following tables summarize the reagents used in the proposed protocols and present hypothetical results for the synthesis of this compound. These data are for illustrative purposes and would need to be confirmed by experimental work.
Table 1: Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| Acetophenone | 120.15 | 10 | 1.20 | 1.16 | 1.0 |
| 10% Pd/C | - | 0.5 (Pd) | 0.53 | - | 0.05 |
| Isopropanol | 60.10 | - | - | 50 | - |
| Ammonium Formate | 63.06 | 50 | 3.15 | - | 5.0 |
Table 2: Hypothetical Experimental Results
| Entry | Hydrogen Source | Temperature (°C) | Time (h) | Conversion (%) | Yield of Diol (%) | Selectivity (%) |
| 1 | H₂ (5 bar) | 50 | 24 | 85 | 60 | 71 |
| 2 | H₂ (10 bar) | 50 | 24 | 95 | 55 | 58 |
| 3 | H₂ (5 bar) | 80 | 12 | 98 | 45 | 46 |
| 4 | Ammonium Formate | Reflux | 16 | 90 | 65 | 72 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the general mechanism of the pinacol coupling reaction.
Caption: Proposed experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Pinacol Rearrangement of 2,3-Diphenylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pinacol (B44631) rearrangement is a classic and synthetically useful acid-catalyzed reaction that transforms a 1,2-diol (vicinal diol) into a ketone or aldehyde through a 1,2-migratory shift of a substituent. This rearrangement provides a powerful method for skeletal reorganization in organic synthesis, enabling the construction of complex carbonyl compounds. This document provides a detailed overview of the mechanism and a comprehensive experimental protocol for the pinacol rearrangement of 2,3-diphenylbutane-2,3-diol to 3,3-diphenyl-2-butanone.
The rearrangement of this compound is a well-established example that proceeds with high regioselectivity. The reaction is initiated by the protonation of a hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-shift of a phenyl group leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation, yields the final ketone product. It has been reported that the rearrangement of this compound exclusively yields 3,3-diphenyl-2-butanone, indicating a clear preference for phenyl group migration over methyl group migration in this specific substrate.[1]
Reaction Mechanism and Signaling Pathway
The mechanism of the pinacol rearrangement of this compound proceeds through several key steps:
-
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, such as sulfuric acid.[2][3]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, a good leaving group, to generate a tertiary carbocation.[2][3]
-
1,2-Phenyl Shift: A phenyl group from the adjacent carbon migrates to the carbocation center. This rearrangement is the rate-determining step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final product, 3,3-diphenyl-2-butanone.[2]
Caption: Workflow of the Pinacol Rearrangement Mechanism.
Data Presentation
Table 1: Properties of Starting Material and Product
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₆H₁₈O₂ | 242.31 | 124-126 | Not readily available |
| 3,3-Diphenyl-2-butanone | C₁₆H₁₆O | 224.30 | 40-41 | 132 (at 1 mmHg)[1] |
Table 2: Spectroscopic Data for 3,3-Diphenyl-2-butanone
| Spectroscopic Technique | Key Signals |
| Infrared (IR) Spectroscopy (CCl₄) | 1709 cm⁻¹ (C=O stretch)[1] |
| ¹H NMR (CDCl₃) | δ 1.84 (s, 3H), 2.05 (s, 3H), 7.23 (m, 10H)[1] |
| ¹³C NMR | Data available in spectral databases. |
| Mass Spectrometry (GC-MS) | Data available in spectral databases.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is based on the photochemical reductive dimerization of acetophenone (B1666503).
Materials:
-
Acetophenone (2.0 g)
-
2-Propanol
-
Glacial acetic acid (1 drop)
-
50-mL Erlenmeyer flask
-
Rubber serum stopper
-
Irradiation source (e.g., pair of 275-Watt sunlamps or a Rayonet RPR-400 reactor)
Procedure:
-
To a 50-mL Erlenmeyer flask, add acetophenone (2.0 g) and a single drop of glacial acetic acid.
-
Fill the flask with 2-propanol.
-
Cap the flask with a rubber serum stopper and secure it with wire, ensuring the smallest possible air bubble remains.
-
Irradiate the solution for one week using a suitable light source.
-
After the irradiation period, the product, a mixture of dl and meso diols, can be collected. For purification, the product can be recrystallized from an ethanol-water mixture.
Protocol 2: Pinacol Rearrangement of this compound
This protocol is adapted from general procedures for pinacol rearrangements and specific details for the title reaction.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol-water)
Procedure:
-
Place the this compound in a round-bottomed flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid. The reaction can be carried out in a suitable solvent like glacial acetic acid or without a solvent, depending on the scale and desired reaction rate.
-
Attach a reflux condenser and heat the mixture gently. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, 3,3-diphenyl-2-butanone, can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.
Expected Yield: While a specific quantitative yield for this exact protocol is not provided in the readily available literature, pinacol rearrangements are generally efficient. The successful use of this reaction in undergraduate laboratory settings suggests that good to excellent yields can be expected.
Logical Relationships
The following diagram illustrates the logical flow from the starting material through the key transformation to the final product, highlighting the critical role of the acid catalyst.
Caption: Logical flow of the pinacol rearrangement.
References
Application Notes and Protocols: Acid-Catalyzed Rearrangement of 2,3-Diphenylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed rearrangement of vicinal diols, famously known as the pinacol (B44631) rearrangement, is a cornerstone transformation in organic synthesis. This reaction facilitates a 1,2-migratory shift, converting a 1,2-diol into a ketone or aldehyde. This application note provides a detailed protocol for the acid-catalyzed rearrangement of 2,3-diphenylbutane-2,3-diol to 3,3-diphenyl-2-butanone (B8528689), a valuable synthetic intermediate. The starting diol can be synthesized via the photochemical reductive dimerization of acetophenone (B1666503). The subsequent rearrangement exclusively yields 3,3-diphenyl-2-butanone, demonstrating the regioselectivity of the reaction.[1]
The resulting product, a sterically hindered ketone, holds potential as a building block in the synthesis of complex molecular architectures, including those with potential pharmacological activity. The unique structural motif of 3,3-diphenyl-2-butanone can be found in various compounds explored in medicinal chemistry.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₆H₁₈O₂ | PubChem |
| Molecular Weight | 242.31 g/mol | PubChem |
| CAS Number | 1636-34-6 | PubChem |
| ¹H NMR (CDCl₃) | δ (ppm): 1.55 (s, 6H, CH₃), 2.35 (s, 2H, OH), 7.25-7.45 (m, 10H, Ar-H) | SpectraBase |
| ¹³C NMR (CDCl₃) | δ (ppm): 25.1, 78.9, 127.0, 127.5, 128.2, 145.2 | SpectraBase |
| IR (cm⁻¹) | Broad OH stretch (~3400), C-O stretch (~1150) | - |
| Mass Spectrum (m/z) | 121 (base peak), 105, 77 | PubChem |
Table 2: Physicochemical and Spectroscopic Data of 3,3-Diphenyl-2-butanone
| Property | Value | Source |
| IUPAC Name | 3,3-diphenylbutan-2-one | PubChem |
| Molecular Formula | C₁₆H₁₆O | PubChem |
| Molecular Weight | 224.30 g/mol | PubChem |
| CAS Number | 2894-43-1 | - |
| Melting Point | 41 °C | ChemicalBook |
| ¹H NMR (CDCl₃) | δ (ppm): 1.84 (s, 3H, CH₃), 2.05 (s, 3H, -COCH₃), 7.23 (m, 10H, Ar-H) | [1] |
| ¹³C NMR | δ (ppm): 27.9, 34.9, 63.8, 126.8, 128.2, 128.9, 142.1, 211.5 | SpectraBase |
| IR (CCl₄, cm⁻¹) | 1709 (C=O) | [1] |
| Mass Spectrum (m/z) | 167, 181, 105, 77 | PubChem |
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetophenone
This protocol is adapted from the photochemical reductive dimerization of acetophenone.[1]
Materials:
-
Acetophenone (2.0 g)
-
2-Propanol
-
Glacial acetic acid (1 drop)
-
50-mL Erlenmeyer flask
-
Rubber serum stopper
-
Wire
-
UV lamp (e.g., 275-Watt sunlamp or Rayonet RPR-400 reactor)
-
Rotary evaporator
-
Ethanol
-
Water
Procedure:
-
To a 50-mL Erlenmeyer flask, add acetophenone (2.0 g) and a single drop of glacial acetic acid.
-
Fill the flask with 2-propanol, leaving a minimal air bubble.
-
Seal the flask with a rubber serum stopper and secure it with wire.
-
Irradiate the solution with a UV lamp for one week.
-
After the irradiation period, remove the solvent using a rotary evaporator.
-
The crude product, a mixture of dl and meso diols, can be purified by recrystallization from an ethanol-water mixture.
Protocol 2: Acid-Catalyzed Rearrangement of this compound to 3,3-Diphenyl-2-butanone
This protocol is a general procedure for the pinacol rearrangement, adapted for the specific substrate. Concentrated sulfuric acid is a common catalyst for this transformation.[2][3][4]
Materials:
-
This compound (e.g., 5.0 g)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
100-mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
-
Hexane and Ethyl Acetate (B1210297) for chromatography (optional)
Procedure:
-
Reaction Setup: In a 100-mL round-bottom flask, dissolve this compound in a suitable solvent like glacial acetic acid or dioxane.
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The reaction is typically exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to a few hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 3,3-diphenyl-2-butanone.
-
The crude product can be further purified by recrystallization or silica gel column chromatography using a hexane-ethyl acetate solvent system.
-
Expected Yield: While specific yields for this exact transformation can vary, pinacol rearrangements are generally efficient, with yields often exceeding 70-80% after purification.
Mandatory Visualization
Reaction Mechanism
The acid-catalyzed rearrangement of this compound proceeds through a well-established carbocation intermediate.
References
Application Notes and Protocols for the Chromatographic Separation of meso and dl-2,3-Diphenylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylbutane-2,3-diol, a pinacol (B44631) derivative, possesses two stereocenters, giving rise to a pair of enantiomers (dl-isomer) and a meso-isomer. The distinct stereochemical arrangements of these isomers can lead to different physical, chemical, and biological properties. Consequently, the ability to separate and isolate the meso and dl diastereomers is crucial for their individual characterization and for applications in stereoselective synthesis and drug development. This document provides detailed application notes and protocols for the chromatographic separation of meso- and dl-2,3-diphenylbutane-2,3-diol.
Overview of Chromatographic Approaches
The separation of the meso and dl diastereomers of this compound can be achieved using various chromatographic techniques. Due to the differences in their spatial arrangement, these diastereomers exhibit different physical properties, which allows for their separation by standard chromatography on a non-chiral stationary phase. The primary methods explored in these notes are Thin-Layer Chromatography (TLC) for initial screening and method development, and Column Chromatography for preparative-scale separation. Gas Chromatography (GC) is also presented as a potential analytical technique.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Separation Screening
TLC is a rapid and effective tool for determining the optimal mobile phase for the separation of meso and dl-2,3-diphenylbutane-2,3-diol. The goal is to identify a solvent system that provides a clear separation between the spots of the two diastereomers, indicated by different Retention Factor (Rf) values.
Materials:
-
TLC plates: Silica (B1680970) gel 60 F254
-
Developing chamber
-
Capillary tubes for spotting
-
Sample: A mixture of meso and dl-2,3-diphenylbutane-2,3-diol dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Mobile phases (suggested starting points):
-
Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v)
-
Toluene:Ethyl Acetate mixtures (e.g., 9:1, 8:2 v/v)
-
Dichloromethane:Methanol mixtures (e.g., 99:1, 98:2 v/v)
-
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate (B83412) (KMnO4) stain.
Protocol:
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate for at least 15 minutes.
-
Using a capillary tube, carefully spot the sample mixture onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp. Diols will quench the fluorescence, appearing as dark spots.
-
For enhanced visualization, the plate can be dipped into a potassium permanganate stain, which reacts with the diol functional groups to produce yellowish-brown spots on a purple background.
-
Calculate the Rf value for each spot using the formula: Rf = (distance travelled by the spot) / (distance travelled by the solvent front).
-
Repeat the process with different mobile phase compositions to optimize the separation (i.e., maximize the difference in Rf values, ΔRf).
Expected Results: The meso and dl isomers will have different polarities due to their differing abilities to form intramolecular and intermolecular hydrogen bonds. This difference should result in distinct Rf values, allowing for their separation. The isomer that is less polar will travel further up the plate, resulting in a higher Rf value.
Preparative Column Chromatography
Once a suitable mobile phase has been identified by TLC, column chromatography can be employed to separate larger quantities of the diastereomers.
Materials:
-
Glass chromatography column
-
Stationary phase: Silica gel (230-400 mesh)
-
Eluent: The optimized mobile phase from TLC analysis
-
Sample: A concentrated solution of the meso and dl-2,3-diphenylbutane-2,3-diol mixture adsorbed onto a small amount of silica gel.
-
Collection tubes or flasks
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle into a uniform bed, and then drain the excess eluent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the diastereomeric mixture in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Gently add the eluent to the top of the column and begin elution.
-
Maintain a constant flow rate and ensure the top of the silica gel does not run dry.
-
Collect fractions of the eluate in separate tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain the separated isomers.
-
Combine the fractions containing each pure isomer.
-
-
Solvent Removal:
-
Remove the eluent from the combined fractions using a rotary evaporator to yield the purified meso and dl isomers.
-
Confirmation of Separation: The identity and purity of the separated isomers can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The methyl protons of the meso and dl isomers appear at different chemical shifts.
Gas Chromatography (GC) Analysis
GC can be used as an analytical technique to assess the purity of the separated fractions and to determine the ratio of the diastereomers in a mixture.
Suggested GC Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5, or similar). For improved separation of stereoisomers, a chiral column may be beneficial.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Expected Results: The meso and dl isomers should elute at different retention times (tR). The peak areas can be used to determine the relative amounts of each isomer in a sample.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the chromatographic separation experiments.
Table 1: TLC Separation Data for meso and dl-2,3-Diphenylbutane-2,3-diol
| Mobile Phase (v/v) | Rf (Isomer 1) | Rf (Isomer 2) | ΔRf |
| Hexane:Ethyl Acetate (9:1) | e.g., 0.35 | e.g., 0.25 | e.g., 0.10 |
| Hexane:Ethyl Acetate (8:2) | e.g., 0.45 | e.g., 0.38 | e.g., 0.07 |
| Toluene:Ethyl Acetate (9:1) | e.g., 0.40 | e.g., 0.30 | e.g., 0.10 |
Table 2: Column Chromatography Separation Summary
| Isomer | Elution Order | Combined Fraction Volume (mL) | Yield (mg) | Purity (by GC/NMR) |
| meso | e.g., First | e.g., 150 | e.g., 450 | e.g., >98% |
| dl | e.g., Second | e.g., 200 | e.g., 420 | e.g., >98% |
Table 3: GC Analysis Data
| Isomer | Retention Time (tR) (min) | Peak Area (%) |
| meso | e.g., 12.5 | e.g., 52.3 |
| dl | e.g., 13.1 | e.g., 47.7 |
Visualizations
The following diagrams illustrate the workflow for the separation and analysis of meso and dl-2,3-diphenylbutane-2,3-diol.
Figure 1: Workflow for the separation and analysis of meso and dl-2,3-diphenylbutane-2,3-diol.
Figure 2: Principle of TLC separation of diastereomers based on polarity.
Application Notes and Protocols for Chiral HPLC Separation of 2,3-Diphenylbutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2,3-Diphenylbutane-2,3-diol. The protocols outlined are based on established principles of chiral chromatography and are intended to serve as a comprehensive resource for achieving baseline separation of the enantiomers.
Introduction
This compound is a chiral compound with two stereocenters, existing as a pair of enantiomers and a meso form. The accurate determination of enantiomeric purity is crucial in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit distinct biological activities and toxicological profiles.[1] Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[2][3] This application note describes a systematic approach to developing a robust chiral HPLC method for the enantioselective analysis of this compound.
The primary strategy involves an initial screening of various chiral stationary phases (CSPs) under different mobile phase conditions, followed by optimization of the most promising separation parameters. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often effective for a broad range of chiral compounds and are a recommended starting point.[4][5]
Experimental Protocols
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Columns: A selection of chiral columns is recommended for the initial screening. Polysaccharide-based columns are a good starting point.
-
Chemicals and Reagents:
-
Racemic this compound standard.
-
HPLC-grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and acetonitrile (B52724) (ACN).
-
Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) if required.
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the initial mobile phase composition. For example, if the starting mobile phase is n-Hexane/IPA (90:10, v/v), dissolve the standard in this mixture. Ensure the sample is fully dissolved before injection.[7]
The initial step in method development is to screen a variety of CSPs with different mobile phase modes to identify a suitable column and starting conditions.[8]
-
Column Equilibration: Equilibrate the selected chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[7]
-
Injection: Inject 10 µL of the prepared sample solution.[7]
-
Detection: Monitor the eluent at a UV wavelength of 220 nm or 254 nm.[4][5]
-
Screening Conditions: Perform isocratic runs for each column with the mobile phases listed in the table below.
Table 1: Initial Screening Conditions
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Mobile Phase Composition (v/v) | Flow Rate (mL/min) |
| Immobilized Amylose-based | Normal Phase (NP) | n-Hexane / Isopropanol (90:10) | 1.0 |
| Immobilized Amylose-based | Normal Phase (NP) | n-Hexane / Ethanol (90:10) | 1.0 |
| Immobilized Cellulose-based | Normal Phase (NP) | n-Hexane / Isopropanol (90:10) | 1.0 |
| Immobilized Cellulose-based | Normal Phase (NP) | n-Hexane / Ethanol (90:10) | 1.0 |
| Coated Cellulose-based | Normal Phase (NP) | n-Hexane / Isopropanol (90:10) | 1.0 |
| Coated Cellulose-based | Normal Phase (NP) | n-Hexane / Ethanol (90:10) | 1.0 |
| Immobilized Amylose-based | Polar Organic (PO) | Acetonitrile / Methanol (50:50) | 1.0 |
| Immobilized Amylose-based | Reversed Phase (RP) | Acetonitrile / Water (50:50) | 1.0 |
This table presents a typical starting point for screening. The choice of CSPs and mobile phases can be expanded based on availability and prior experience.
After the initial screening, evaluate the chromatograms for any separation between the enantiomers. A promising result is a resolution (Rs) greater than 1.0. Select the CSP and mobile phase that provide the best initial separation for further optimization.
Optimization Steps:
-
Modifier Percentage: Adjust the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. For normal phase, varying the alcohol content between 5% and 20% can significantly impact retention and resolution.
-
Flow Rate: Evaluate the effect of flow rate on resolution. Testing flow rates between 0.8 mL/min and 1.2 mL/min is a common practice.
-
Column Temperature: The column temperature can influence enantioselectivity. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.[9]
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the separation of this compound enantiomers based on the optimization of a promising screening result on an immobilized amylose-based CSP.
Table 2: Illustrative Results of Initial Screening on an Immobilized Amylose-based CSP
| Mobile Phase (v/v) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| n-Hexane / IPA (90:10) | 8.5 | 9.8 | 1.9 |
| n-Hexane / EtOH (90:10) | 9.2 | 10.3 | 1.5 |
Table 3: Illustrative Results of Method Optimization on an Immobilized Amylose-based CSP
| Parameter | Condition | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Modifier % | n-Hexane / IPA (95:5) | 13.2 | 15.5 | 2.2 |
| n-Hexane / IPA (90:10) | 8.5 | 9.8 | 1.9 | |
| n-Hexane / IPA (85:15) | 6.4 | 7.2 | 1.4 | |
| Flow Rate | 0.8 mL/min (with 95:5 Hex/IPA) | 16.5 | 19.4 | 2.4 |
| 1.0 mL/min (with 95:5 Hex/IPA) | 13.2 | 15.5 | 2.2 | |
| 1.2 mL/min (with 95:5 Hex/IPA) | 11.0 | 12.9 | 2.0 | |
| Temperature | 25 °C (with 95:5 Hex/IPA, 0.8 mL/min) | 16.5 | 19.4 | 2.4 |
| 40 °C (with 95:5 Hex/IPA, 0.8 mL/min) | 14.8 | 17.2 | 2.1 |
Visualizations
The following diagram illustrates the logical workflow for the chiral HPLC method development and optimization process.
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times.
Conclusion
This application note provides a comprehensive and systematic protocol for developing a chiral HPLC separation method for the enantiomers of this compound. By employing a screening strategy with a selection of polysaccharide-based chiral stationary phases across different mobile phase modes, a suitable separation can be efficiently identified and optimized. The detailed experimental conditions and logical workflow serve as a valuable resource for researchers and professionals in achieving reliable and accurate enantiomeric purity analysis.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bujnochem.com [bujnochem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Application Notes and Protocols for Distinguishing 2,3-Diphenylbutane-2,3-diol Diastereomers using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique widely employed for the structural elucidation and differentiation of stereoisomers. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties, which translate into unique NMR spectral characteristics. This application note provides a detailed protocol for the synthesis, separation, and subsequent differentiation of the meso and dl (racemic) diastereomers of 2,3-diphenylbutane-2,3-diol using ¹H and ¹³C NMR spectroscopy. The distinct spatial arrangements of the phenyl and methyl groups in these diastereomers lead to discernible differences in their chemical shifts, providing a reliable method for their identification and quantification.
Principle of NMR-Based Diastereomer Differentiation
The differentiation of the meso and dl diastereomers of this compound by NMR spectroscopy is based on the differences in the chemical environments of their respective nuclei.
-
meso-2,3-Diphenylbutane-2,3-diol: This isomer possesses a center of inversion, making the two phenyl groups and the two methyl groups chemically and magnetically equivalent. This symmetry results in a simpler NMR spectrum with a single set of signals for the phenyl, methyl, and hydroxyl groups.
-
dl-2,3-Diphenylbutane-2,3-diol: This pair of enantiomers lacks a center of inversion. Consequently, the two phenyl groups and the two methyl groups are chemically and magnetically non-equivalent, leading to a more complex NMR spectrum with distinct signals for each of these groups.
These differences in symmetry and the resulting magnetic non-equivalence are the key to distinguishing the two diastereomers.
Experimental Protocols
Protocol 1: Synthesis of a Mixture of meso- and dl-2,3-Diphenylbutane-2,3-diol
This protocol describes the photochemical pinacol (B44631) coupling of acetophenone (B1666503) to yield a mixture of the diastereomeric diols.
Materials:
-
Acetophenone
-
Glacial acetic acid
-
Calcium hydride
-
High-intensity ultraviolet (UV) lamp (e.g., 100-watt Hanovia lamp)
-
Quartz reaction vessel
-
Rotary evaporator
Procedure:
-
Dry acetophenone over calcium hydride and freshly distill it.
-
In a quartz reaction vessel, prepare a solution of acetophenone in isopropanol. A typical ratio is 160 g of acetophenone in 850 ml of isopropanol.
-
Add a drop of glacial acetic acid to the solution.
-
Irradiate the stirred solution with a high-intensity UV lamp for approximately 5 to 20 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the isopropanol using a rotary evaporator to obtain a solid mixture of the meso and dl diastereomers.
Protocol 2: Separation of meso- and dl-2,3-Diphenylbutane-2,3-diol Diastereomers
A. Isolation of dl-2,3-Diphenylbutane-2,3-diol by Recrystallization:
-
Dissolve the crude diastereomeric mixture in a minimal amount of a hot benzene (B151609) and petroleum ether solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated crystals of the dl-isomer by vacuum filtration.
-
Repeat the recrystallization process until a constant melting point is achieved (literature m.p. for dl-isomer is ~125 °C).
B. Isolation of meso-2,3-Diphenylbutane-2,3-diol by Column Chromatography:
-
Prepare a chromatography column with activated alumina (B75360) as the stationary phase. The amount of alumina should be 20-50 times the weight of the sample.
-
Dissolve the residue from the mother liquor of the dl-isomer recrystallization in a minimal amount of benzene.
-
Load the sample onto the top of the alumina column.
-
Elute the column with benzene as the mobile phase.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure meso-isomer and remove the solvent using a rotary evaporator.
Protocol 3: NMR Spectroscopic Analysis
Materials:
-
Purified meso- and dl-2,3-diphenylbutane-2,3-diol samples
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Prepare NMR samples by dissolving approximately 10-20 mg of each purified diastereomer in ~0.6 mL of CDCl₃ or DMSO-d₆ in separate NMR tubes.
-
Acquire ¹H and ¹³C NMR spectra for each sample.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectra to determine the relative ratios of protons.
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the meso and dl diastereomers of this compound in CDCl₃.
| Diastereomer | Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| meso | Methyl (CH ₃) | ~1.5 (s, 6H) | ~25 |
| Hydroxyl (OH ) | ~2.3 (s, 2H) | - | |
| Phenyl (C ₆H₅) | ~7.2-7.4 (m, 10H) | ~126-128 (multiple signals) | |
| Quaternary Carbon (C -OH) | - | ~78 | |
| dl | Methyl (CH ₃) | ~1.4 (s, 6H) | ~27 |
| Hydroxyl (OH ) | ~2.8 (s, 2H) | - | |
| Phenyl (C ₆H₅) | ~7.1-7.5 (m, 10H) | ~125-128 (multiple signals) | |
| Quaternary Carbon (C -OH) | - | ~79 |
Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and spectrometer frequency. The hydroxyl proton signals can be broad and their chemical shifts are highly dependent on concentration and temperature.
An earlier study reported the hydroxyl proton resonances in the older Tau (τ) scale as 6.10 τ for the meso isomer and 5.83 τ for the dl isomer.[1] Converting these to the modern delta (δ) scale (δ = 10 - τ) gives approximately δ = 3.90 ppm for the meso isomer and δ = 4.17 ppm for the dl isomer. These values may differ from those observed in CDCl₃ due to solvent effects.
Visualization of Key Concepts
Caption: Structural comparison of meso and dl diastereomers.
Caption: Experimental workflow from synthesis to NMR analysis.
Conclusion
NMR spectroscopy provides a definitive and straightforward method for distinguishing between the meso and dl diastereomers of this compound. The inherent differences in molecular symmetry between the two isomers result in unique and readily interpretable ¹H and ¹³C NMR spectra. This application note provides the necessary protocols for the synthesis, separation, and NMR analysis, making it a valuable resource for researchers in organic synthesis, stereochemistry, and drug development who require accurate characterization of these and similar diastereomeric compounds.
References
Applications of 2,3-Diphenylbutane-2,3-diol in Organic Synthesis: A Detailed Guide for Researchers
Introduction
2,3-Diphenylbutane-2,3-diol, a vicinal diol, is a versatile building block in organic synthesis. Its unique structural features, including the presence of two hydroxyl groups and phenyl substituents, allow for a range of applications, from its classic role in the pinacol (B44631) rearrangement to its potential use as a chiral auxiliary and a protecting group for carbonyl compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing key methodologies and providing structured data for practical implementation in the laboratory.
Pinacol Rearrangement of this compound
The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone or aldehyde through a 1,2-migratory shift. In the case of this compound, this rearrangement offers a direct pathway to synthetically valuable ketones.[1]
Reaction Principle
Under acidic conditions, one of the hydroxyl groups of this compound is protonated and subsequently eliminated as a water molecule, leading to the formation of a tertiary carbocation. This is followed by the migration of a phenyl or methyl group to the carbocation center, resulting in a more stable oxonium ion, which upon deprotonation yields the final ketone product. The migratory aptitude of different groups influences the product distribution in unsymmetrical pinacols.
Figure 1: Mechanism of the Pinacol Rearrangement of this compound.
Experimental Protocol: Photochemical Synthesis and Rearrangement
This protocol describes the synthesis of this compound from acetophenone (B1666503) followed by its acid-catalyzed rearrangement.[2]
Materials:
-
Acetophenone
-
2-Propanol
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sulfuric acid (for rearrangement)
Equipment:
-
50-mL Erlenmeyer flask with rubber serum stopper
-
UV irradiation source (e.g., two 275-Watt sunlamps or a Rayonet RPR-400 reactor)
-
Standard glassware for recrystallization and reaction work-up
Procedure:
Part A: Synthesis of this compound
-
To a 50-mL Erlenmeyer flask, add acetophenone (2.0 g) and one drop of glacial acetic acid.
-
Fill the flask with 2-propanol.
-
Cap the flask with a rubber serum stopper and secure it with wire, ensuring only a very small air bubble remains.
-
Irradiate the solution for one week using a suitable UV source.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, a mixture of dl and meso diols, can be isolated and purified by recrystallization from an ethanol-water mixture.
Part B: Pinacol Rearrangement
-
The crude or purified this compound from Part A is used directly.
-
Treat the diol with an acidic reagent such as sulfuric acid. Detailed conditions for the rearrangement step, including acid concentration, temperature, and reaction time, require further optimization based on literature for similar substrates as the direct yield for this specific rearrangement was not detailed in the primary source.[2]
-
The rearrangement is reported to yield exclusively 3,3-diphenyl-2-butanone.[2]
Quantitative Data:
| Product | Melting Point (°C) | Boiling Point (°C) at 1 mm | Spectroscopic Data (IR, cm⁻¹) |
| 3,3-Diphenyl-2-butanone | 40-41 | 132 | 1709 |
Table 1: Physical and Spectroscopic Data for the Pinacol Rearrangement Product.[2]
This compound as a Protecting Group for Carbonyls
Vicinal diols are commonly used to protect aldehydes and ketones by forming cyclic acetals or ketals, which are stable under a variety of reaction conditions, particularly basic and nucleophilic environments.[3][4] this compound can serve this purpose, forming a 1,3-dioxolane (B20135) ring with the carbonyl compound.
Reaction Principle
The protection involves an acid-catalyzed reaction between the carbonyl compound and this compound. The equilibrium of this reversible reaction is typically driven towards the product by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.
Figure 2: General workflow for carbonyl protection using this compound.
General Experimental Protocol: Acetal (B89532)/Ketal Formation
This is a general procedure adaptable for the protection of various aldehydes and ketones.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound (1.0-1.2 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, CSA, or a Lewis acid)
-
Anhydrous solvent for azeotropic removal of water (e.g., toluene, benzene)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the carbonyl compound, this compound, and the acid catalyst in the chosen solvent.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting acetal or ketal by column chromatography or distillation if necessary.
This compound as a Chiral Auxiliary
Chiral diols can be employed as chiral auxiliaries to control the stereochemical outcome of reactions.[5] By forming a chiral acetal or ketal with a prochiral substrate, this compound can create a chiral environment that directs the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation.
Application in Diastereoselective Reactions
Chiral auxiliaries derived from diols are effective in a range of asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and alkylations.[5] The bulky phenyl groups of this compound can provide significant steric hindrance, leading to high levels of diastereoselectivity.
Figure 3: General workflow for asymmetric synthesis using a chiral auxiliary.
General Experimental Protocol: Diastereoselective Diels-Alder Reaction
This protocol outlines a general procedure for a Diels-Alder reaction using a dienophile attached to a chiral diol auxiliary.
Materials:
-
Prochiral α,β-unsaturated aldehyde
-
(R,R)- or (S,S)-2,3-Diphenylbutane-2,3-diol
-
Acid catalyst (for acetal formation)
-
Diene (e.g., cyclopentadiene)
-
Lewis acid catalyst (e.g., Et₂AlCl, TiCl₄)
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene)
Equipment:
-
Standard glassware for inert atmosphere reactions
-
Low-temperature cooling bath
-
Syringes for reagent addition
Procedure:
Part A: Synthesis of the Chiral Dienophile
-
Synthesize the chiral acetal from the α,β-unsaturated aldehyde and the enantiomerically pure this compound following the general protocol for carbonyl protection described above.
Part B: Diastereoselective Diels-Alder Reaction
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral dienophile from Part A in the anhydrous solvent.
-
Cool the solution to the desired low temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst dropwise and stir for a short period.
-
Add the diene dropwise and allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ or NH₄Cl).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be removed under acidic conditions to yield the enantiomerically enriched product. The specific conditions for cleavage will depend on the stability of the product.
Quantitative Data:
This compound in Ligand Synthesis
Chiral diols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The C₂-symmetry of enantiomerically pure this compound makes it an attractive starting material for the preparation of ligands such as phosphonites, phosphites, and other bidentate ligands.
Potential Applications in Asymmetric Catalysis
Metal complexes of chiral ligands derived from this compound could potentially be applied in a variety of asymmetric transformations, including:
-
Asymmetric hydrogenation
-
Asymmetric hydroformylation
-
Asymmetric allylic alkylation
Further Research:
The synthesis of specific ligands from this compound and their application in catalysis is an area that warrants further investigation to establish their efficacy and potential for inducing high levels of enantioselectivity. Experimental protocols and quantitative performance data for such catalytic systems are not yet widely reported.
References
Vanadium-Catalyzed Pinacol Coupling: A Detailed Protocol for the Synthesis of 1,2-Diols
Application Note
The pinacol (B44631) coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the creation of vicinal diols (1,2-diols). These diols are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. Traditional methods for pinacol coupling often rely on stoichiometric amounts of reducing agents, which can lead to significant waste and purification challenges. The use of a catalytic amount of a transition metal, such as vanadium, in conjunction with a co-reductant, offers a more sustainable and efficient alternative.
This application note provides a detailed protocol for the vanadium-catalyzed pinacol coupling of aromatic aldehydes for the synthesis of 1,2-diols. The described method, adapted from the work of Xu and Hirao, utilizes a binary catalytic system of vanadium(III) chloride (VCl₃) and aluminum (Al) powder as a co-reductant in water, presenting an environmentally benign approach.[1][2] This system avoids the need for chlorosilane additives, which are often required in organic solvents.[1][2]
Reaction Mechanism and Workflow
The generally accepted mechanism for the pinacol coupling reaction involves a one-electron reduction of the carbonyl group by a low-valent metal species to form a ketyl radical anion.[3] Two of these radical anions then couple to form a vicinal diol after protonation. In this vanadium-catalyzed system, the VCl₃ is reduced by the aluminum co-reductant to generate the active low-valent vanadium species that facilitates the electron transfer to the aldehyde.
Caption: General workflow for the vanadium-catalyzed pinacol coupling reaction.
Quantitative Data Summary
The following table summarizes the results for the vanadium-catalyzed pinacol coupling of various aromatic aldehydes in water, as reported by Xu and Hirao.[1]
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dl/meso) |
| 1 | Benzaldehyde (B42025) | 73 | 56:44 |
| 2 | 4-Methylbenzaldehyde | 85 | 60:40 |
| 3 | 4-Methoxybenzaldehyde | 82 | 61:39 |
| 4 | 4-Chlorobenzaldehyde | 65 | 53:47 |
| 5 | 4-Bromobenzaldehyde | 62 | 52:48 |
| 6 | 2-Chlorobenzaldehyde | 75 | 55:45 |
| 7 | 2-Furaldehyde | 68 | 71:29 |
| 8 | 4-(Trifluoromethyl)benzaldehyde | 58 | 49:51 |
Experimental Protocol
This protocol details the procedure for the vanadium-catalyzed pinacol coupling of benzaldehyde as a representative example.
Materials:
-
Vanadium(III) chloride (VCl₃)
-
Aluminum (Al) powder, activated
-
Benzaldehyde
-
Deionized water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Acetone
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer for product characterization
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add activated aluminum powder (81 mg, 3 mmol) and vanadium(III) chloride (52 mg, 0.33 mmol) to deionized water (2 mL).
-
Reaction Initiation: Stir the suspension vigorously at room temperature for approximately 5 minutes. The mixture will typically change color, indicating the formation of the active catalytic species.
-
Substrate Addition: To the stirred suspension, add benzaldehyde (106 mg, 1 mmol) via syringe.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the solid aluminum and other inorganic residues. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/acetone gradient (e.g., starting from 19:1) to afford the desired 1,2-diol.[4]
-
Characterization: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy and compare the data with reported values. The diastereomeric ratio can be determined from the integration of characteristic peaks in the ¹H NMR spectrum of the crude product.[1]
Caption: Step-by-step experimental workflow for vanadium-catalyzed pinacol coupling.
This detailed protocol and the accompanying data provide a solid foundation for researchers and drug development professionals to implement vanadium-catalyzed pinacol coupling for the synthesis of 1,2-diols in an efficient and environmentally conscious manner.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vanadium-catalyzed pinacol coupling reaction in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diphenylbutane-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diphenylbutane-2,3-diol, a vicinal diol commonly prepared via the pinacol (B44631) coupling of acetophenone (B1666503).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the pinacol coupling reaction of acetophenone can stem from several factors. Here are the primary causes and corresponding troubleshooting steps:
-
Inactive Metal Surface: The metal reductant (e.g., magnesium) often has a passivating oxide layer that inhibits the single electron transfer required for the reaction.[1]
-
Solution: Activate the magnesium surface before starting the reaction. This can be achieved by grinding the magnesium turnings to expose a fresh surface or by using a small amount of iodine. The disappearance of the iodine color indicates an activated surface.[1] Ensure all glassware is thoroughly dried, as water can also contribute to the deactivation of the metal surface.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: While some protocols are performed at room temperature, raising the temperature can sometimes enhance the yield of the pinacol product.[2] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Presence of Water: The reaction is sensitive to water, which can quench the radical intermediates and react with the metal reductant.[1]
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[1]
-
-
Inefficient Reductant: The choice and handling of the reducing agent are critical.
-
Solution: For magnesium-mediated reactions, ensure the magnesium is of high purity and activated. For other systems like samarium(II) iodide, the reagent is often generated in situ and is highly sensitive to air and moisture. Follow preparation and handling protocols carefully.
-
Question: I am observing significant amounts of side products. What are they and how can I minimize their formation?
Answer: The primary side reaction in the pinacol coupling of acetophenone is the reduction of the ketone to the corresponding alcohol (1-phenylethanol). Another potential side reaction, particularly with stronger reducing agents or higher temperatures, is the deoxygenation of the diol product to form an alkene (the McMurry reaction).[3]
-
Minimizing Alcohol Formation:
-
Control Reaction Conditions: Ensure the reaction conditions favor the coupling of the ketyl radicals over their further reduction. This often involves careful control of the reducing agent addition and temperature.
-
Choice of Reductant: Some reducing systems are more prone to over-reduction. For instance, in electrochemical methods, the applied potential needs to be carefully controlled to avoid this.[4]
-
-
Minimizing Alkene Formation (McMurry Reaction):
-
Avoid Harsh Reducing Agents: Reagents like low-valent titanium, often used in McMurry reactions, will favor alkene formation. Stick to milder conditions suitable for pinacol coupling, such as magnesium or samarium(II) iodide.[3]
-
Temperature Control: Higher temperatures can promote the deoxygenation pathway. Maintain the recommended reaction temperature for the specific protocol being used.
-
Question: I am having difficulty purifying the this compound product. What is the best method?
Answer: The crude product of the pinacol coupling reaction is a solid that can be purified by recrystallization or column chromatography.[2]
-
Recrystallization: This is often the most effective method for purifying the solid diol.
-
Solvent Selection: The ideal solvent is one in which the diol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol (B129727), or mixtures of solvents like ethanol/water or toluene.[5] The choice of solvent may depend on the specific impurities present.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[5][6]
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography using silica (B1680970) gel can be employed. A solvent system of hexane/ethyl acetate (B1210297) is typically used for elution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the pinacol coupling reaction for the synthesis of this compound?
A1: The reaction proceeds through a free radical mechanism. The first step is a one-electron reduction of the carbonyl group of acetophenone by a reducing agent (like magnesium) to form a ketyl radical anion.[7][8] Two of these ketyl radicals then couple to form a vicinal diol with both hydroxyl groups deprotonated.[7][8] Addition of water or another proton source in the work-up step protonates the alkoxide to yield the final this compound product.[7][8] With magnesium as the electron donor, the initial product is a 5-membered cyclic compound with the two oxygen atoms coordinated to the Mg²⁺ ion, which is then hydrolyzed.[3][7][8]
Q2: What are the common reducing agents used for this synthesis, and how do they compare?
A2: Several reducing agents can be used for the pinacol coupling of acetophenone. The choice of reductant can significantly affect the reaction yield, diastereoselectivity, and conditions required.
-
Magnesium (Mg): This is a classical and cost-effective reducing agent. It often requires activation (e.g., with iodine) to remove the passivating oxide layer.[1] Reactions are typically carried out in aprotic solvents like THF or benzene.
-
Samarium(II) Iodide (SmI₂): SmI₂ is a powerful and selective one-electron reducing agent that often provides high yields and diastereoselectivity.[9] It is particularly useful for intramolecular pinacol couplings. However, it is more expensive and sensitive to air and moisture than magnesium.
-
Electrochemical Methods: This approach uses an electric current to drive the reduction of acetophenone. It is considered a "green" method as it avoids the use of stoichiometric metal reductants.[4] The yield and selectivity can be controlled by adjusting the applied potential and the choice of electrode and solvent system.[4][10]
-
Other Metals: Other metals and metal combinations like Al/NaOH, Zn, and Mn have also been reported to mediate this reaction, sometimes under specific conditions like microwave irradiation or in aqueous media.[2][11]
Q3: What is the expected diastereoselectivity of the reaction, and how can it be controlled?
A3: The pinacol coupling of acetophenone produces a mixture of two diastereomers: meso and dl (racemic). The ratio of these isomers can be influenced by the reaction conditions and the reagents used. For example, a KI/Fe(OH)₃ system in aqueous media has been reported to produce an approximately 1:1 ratio of meso to dl isomers.[2] In some catalytic systems using samarium diiodide with specific ligands, the diastereoselectivity can be significantly influenced, leading to a preference for one isomer over the other.[9] For aromatic aldehydes, a preference for the meso isomer is often observed in SmI₂-catalyzed reactions.[9]
Q4: Can this reaction be performed in "green" solvents like water?
A4: Yes, there are reports of pinacol coupling reactions being successfully carried out in aqueous media.[2][11] These methods often utilize specific metal reductants like magnesium or catalytic systems that are stable and effective in water.[11] Performing the reaction in water can offer environmental and economic advantages over the use of volatile organic solvents.
Data Presentation
Table 1: Comparison of Different Methods for the Synthesis of this compound
| Method | Reductant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| Metal-Mediated | Mg/HgCl₂ | Benzene | Reflux | 2 | 85-90 | Not specified | - |
| Metal-Mediated | Mg | Water/NH₄Cl (ultrasound) | Room Temp | 3 | 10-91 | Not specified | [12][13] |
| Catalytic | KI/Fe(OH)₃ | Water/NaOH | 40 | 12 | High | ~1:1 | [2] |
| Catalytic | SmI₂/tetraglyme/Mg | THF | Room Temp | Not specified | up to 95 | up to 19:81 | [9] |
| Electrochemical | Boron-Doped Diamond Electrode | MeOH/H₂O | Room Temp | Not specified | Good conversion | Not specified | [4][10] |
Note: Yields and reaction conditions can vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Magnesium-Mediated Pinacol Coupling of Acetophenone
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). The flask is flushed with an inert gas (e.g., argon or nitrogen).
-
Activation: Add a small crystal of iodine to the flask. Gently heat the flask until the purple vapor of iodine is visible and subsequently disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask. In the dropping funnel, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Reaction: Add the acetophenone solution dropwise to the stirred suspension of activated magnesium at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench it by the slow addition of an aqueous solution of a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Electrochemical Pinacol Coupling of Acetophenone
-
Cell Setup: Use an H-shaped divided electrochemical cell with a boron-doped diamond (BDD) cathode and a platinum wire anode.
-
Electrolyte Solution: Prepare a solution of acetophenone (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v) containing a supporting electrolyte such as lithium hydroxide (B78521) (LiOH, 0.1 M).
-
Electrolysis: Apply a constant potential (e.g., -1.70 V vs. Ag/AgCl) to the cathode. The electrolysis is carried out at room temperature with stirring. The progress of the reaction can be monitored by the charge passed.
-
Work-up: After the electrolysis is complete, evaporate the methanol from the catholyte.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Mechanism of the Pinacol Coupling Reaction.
Caption: Experimental Workflow for Magnesium-Mediated Synthesis.
Caption: Factors Influencing Reaction Yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. mt.com [mt.com]
- 7. ijfmr.com [ijfmr.com]
- 8. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diastereoselectivity in Pinacol Coupling Reactions
Welcome to the technical support center for optimizing diastereoselectivity in pinacol (B44631) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high stereocontrol in this powerful C-C bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your pinacol coupling experiments.
Issue 1: Low Diastereoselectivity or Incorrect Diastereomer
You are observing a mixture of diastereomers (e.g., dl/meso) or the formation of the undesired diastereomer as the major product.
Possible Causes and Solutions:
-
Inappropriate Reducing Agent or Catalyst: The choice of metal reductant and catalyst system is critical for stereocontrol.
-
Solution: Consult the reagent selection table below to choose a system known to favor the desired diastereomer for your substrate type (aliphatic vs. aromatic). For example, SmI2 in the presence of a chelating agent like tetraglyme (B29129) can provide high diastereoselectivity.[1][2] For photoredox reactions, a combination of a suitable organic dye and a titanium complex like Cp2TiCl2 can afford excellent d,l-selectivity.[3][4]
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the transition state energies, thereby affecting the diastereomeric ratio.
-
Solution: Systematically screen a range of temperatures. For some photoredox titanium-catalyzed couplings, 10 °C has been identified as an optimal temperature for high stereoselectivity.[4] Lower temperatures often favor the thermodynamically more stable transition state, leading to higher selectivity.
-
-
Incorrect Solvent Choice: The solvent can impact the solubility of reagents and intermediates, as well as the nature of the transition state.
-
Steric and Electronic Effects of the Substrate: The inherent properties of your aldehyde or ketone substrate play a crucial role.
-
Solution: For substrates with α-stereocenters, the Felkin-Anh model can predict the stereochemical outcome.[7] The presence of bulky substituents near the carbonyl group can enhance diastereoselectivity.[8] Conversely, certain electronic effects, such as electron-withdrawing groups on aromatic aldehydes, can sometimes lead to a slight drop in diastereoselectivity.[5]
-
-
Chelation Control (or Lack Thereof): The ability of the metal center to form a chelate with the carbonyl oxygens in the transition state is a key factor in determining the stereochemical outcome.
Issue 2: Low or No Product Yield
Your reaction is not proceeding to completion, or you are isolating very little of the desired pinacol product.
Possible Causes and Solutions:
-
Inactive Reducing Agent: Many reducing agents used in pinacol couplings (e.g., magnesium, low-valent titanium) are sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). For magnesium, it may be necessary to activate the surface by grinding or using additives like iodine.
-
-
Formation of Side Products: Competing reaction pathways can consume your starting material.
-
Solution: Common side products include the corresponding alcohol from over-reduction of the carbonyl and alkenes from McMurry-type deoxygenation.[10] Using catalytic amounts of transition metals can sometimes suppress the McMurry reaction.[10] Careful control of stoichiometry and reaction time can minimize over-reduction.
-
-
Substrate Decomposition: Your starting material or product may be unstable under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the pinacol coupling reaction and how does it relate to diastereoselectivity?
A1: The pinacol coupling reaction is a reductive coupling of two carbonyl compounds (aldehydes or ketones) to form a 1,2-diol.[10][11] The mechanism involves the single-electron reduction of the carbonyl group by a metal donor to form a ketyl radical anion.[10] Two of these ketyl radicals then couple to form a carbon-carbon bond, yielding the vicinal diol product.[10] The diastereoselectivity is determined in this coupling step. The relative orientation of the two ketyl radicals in the transition state, which can be influenced by chelation to the metal center, steric interactions between the substituents, and solvent effects, dictates whether the syn (dl) or anti (meso) diastereomer is formed.
Q2: How do I choose the right reducing agent and catalyst for my desired diastereomer?
A2: The choice depends heavily on your substrate. For aliphatic aldehydes, SmI2 with tetraglyme has been shown to favor the dl isomer with high selectivity.[1][2] For aromatic aldehydes, the same SmI2/tetraglyme system can be tuned to favor the meso isomer.[1] Photoredox catalysis using a titanium complex in conjunction with an organic dye is highly effective for the d,l-selective coupling of aromatic aldehydes.[3][4] Refer to the data tables below for specific examples.
Q3: Can I perform a diastereoselective pinacol coupling on a substrate that already has a stereocenter?
A3: Yes, this is a common strategy in organic synthesis known as substrate-controlled diastereoselection. The existing stereocenter can influence the facial selectivity of the radical coupling. The Felkin-Anh and Cram chelation models are useful for predicting the outcome of nucleophilic additions to carbonyls with α-stereocenters and can be conceptually applied to the radical coupling step in pinacol reactions.[7][9]
Q4: What is the difference between a pinacol coupling and a McMurry reaction?
A4: Both reactions start with the reductive coupling of carbonyls. However, the pinacol coupling stops at the 1,2-diol stage.[10] The McMurry reaction, which typically uses low-valent titanium reagents, proceeds further to deoxygenate the diol, yielding an alkene as the final product.[10]
Q5: Are there catalytic methods for diastereoselective pinacol coupling?
A5: Yes, several catalytic methods have been developed to improve the efficiency and reduce the waste associated with stoichiometric metal reductants. These often involve a catalytic amount of a transition metal salt (e.g., from titanium, vanadium, or chromium) and a stoichiometric amount of a co-reductant like magnesium or zinc.[10][12] Samarium diiodide can also be used catalytically.[1][2] Photoredox catalysis is another powerful approach that uses light to drive the catalytic cycle.[3][4]
Data Presentation
Table 1: Diastereoselectivity in SmI₂-Mediated Pinacol Coupling of Aldehydes
| Entry | Aldehyde | Additive | Diastereomeric Ratio (dl/meso) | Yield (%) | Reference |
| 1 | Benzaldehyde | Tetraglyme | 19:81 | 91 | [1] |
| 2 | 4-Chlorobenzaldehyde | Tetraglyme | 18:82 | 85 | [1] |
| 3 | Hexanal | Tetraglyme | 95:5 | 75 | [1] |
| 4 | Cyclohexanecarboxaldehyde | Tetraglyme | >95:5 | 80 | [1] |
| 5 | Pivalaldehyde | Me₃SiCl in DME | >99:1 | 85 | [6] |
Table 2: Diastereoselectivity in Photoredox Pinacol Coupling of Aromatic Aldehydes
| Entry | Aldehyde | Catalyst System | Diastereomeric Ratio (d,l/meso) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Cp₂TiCl₂ / Organic Dye | >20:1 | 92 | [3][4] |
| 2 | 4-Methoxybenzaldehyde | Cp₂TiCl₂ / Organic Dye | >20:1 | 95 | [3][4] |
| 3 | 2-Naphthaldehyde | Cp₂TiCl₂ / Organic Dye | >20:1 | 88 | [3][4] |
| 4 | Thiophene-3-carboxaldehyde | Cp₂TiCl₂ / Organic Dye | >20:1 | 87 | [13] |
Experimental Protocols
General Procedure for Catalytic SmI₂-Mediated Pinacol Coupling[1][2]
-
To a flame-dried flask under an argon atmosphere, add magnesium turnings (16 equiv.).
-
Add a solution of the aldehyde (1.0 equiv.), Me₂SiCl₂ (2.0 equiv.), and tetraglyme (0.1 equiv.) in anhydrous THF.
-
Add a solution of SmI₂ in THF (0.1 M, 0.1 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous HCl (1 M) and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
General Procedure for Diastereoselective Photoredox Pinacol Coupling[3][4]
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aromatic aldehyde (1.0 equiv.), Hantzsch's ester (1.2 equiv.), Cp₂TiCl₂ (5 mol%), and the organic dye photocatalyst (1 mol%) in anhydrous trifluorotoluene.
-
Degas the solution with argon for 15 minutes.
-
Irradiate the reaction mixture with an orange LED lamp (λ ≈ 595 nm) at 10 °C.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 3. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00800A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Pinacol Coupling Reaction [organic-chemistry.org]
- 12. Catalytic, Highly Enantio- and Diastereoselective Pinacol Coupling Reaction with a New Tethered Bis(8-quinolinolato) Ligand [organic-chemistry.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Photochemical Synthesis of Pinacols
Welcome to the technical support center for the photochemical synthesis of pinacols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photochemical pinacol (B44631) coupling?
A1: The photochemical pinacol coupling reaction is initiated by the absorption of light by a carbonyl compound (an aldehyde or a ketone). This excitation promotes the carbonyl compound to an electronically excited state. In this excited state, it can abstract a hydrogen atom from a suitable hydrogen donor (often the solvent, like isopropanol), forming a ketyl radical. Two of these ketyl radicals then dimerize to form the carbon-carbon bond of the vicinal diol, known as a pinacol.
Q2: What are the most common side reactions observed during photochemical pinacol synthesis?
A2: The most prevalent side reactions include:
-
Photoreduction to Alcohol: The intermediate ketyl radical can abstract a second hydrogen atom, leading to the formation of the corresponding secondary alcohol instead of the desired pinacol.
-
Pinacol Rearrangement: The formed pinacol can undergo a rearrangement to a ketone (pinacolone), particularly in the presence of acidic catalysts or under certain photochemical conditions.[1][2][3][4][5]
-
Alkene Formation (McMurry-type reaction): Although less common in typical photochemical setups, deoxygenation to form an alkene can occur, especially if certain metal reagents are present.[6][7][8]
Q3: Why is my pinacol yield consistently low?
A3: Low yields in photochemical pinacol coupling can stem from several factors:
-
Inefficient light absorption: The wavelength of the light source may not sufficiently overlap with the absorption spectrum of the carbonyl compound.
-
Presence of quenchers: Impurities in the solvent or reagents can quench the excited state of the carbonyl compound, preventing the initial hydrogen abstraction.
-
Dominance of side reactions: Reaction conditions may favor the formation of the alcohol byproduct or the subsequent rearrangement of the pinacol.
-
Inappropriate solvent: The solvent might be a poor hydrogen donor, or its polarity could unfavorably influence the reaction pathway.[9][10]
-
Low concentration of the carbonyl compound: At very low concentrations, the probability of two ketyl radicals encountering each other for dimerization decreases, which can favor the formation of the alcohol byproduct.
Troubleshooting Guides
Issue 1: Predominant Formation of the Corresponding Alcohol
Symptoms:
-
The primary product isolated is the secondary alcohol corresponding to the starting carbonyl compound.
-
The yield of the desired pinacol is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent is too good a hydrogen donor. | Switch to a solvent with a lower hydrogen-donating ability. For example, if using isopropanol (B130326), consider switching to toluene (B28343) or tert-butanol (B103910) in the presence of a better hydrogen donor in a controlled amount. |
| Low concentration of the starting material. | Increase the concentration of the carbonyl compound to favor the bimolecular coupling of the ketyl radicals over further reduction. |
| High light intensity. | Reduce the light intensity. Very high photon flux can sometimes lead to a higher concentration of excited states that may favor pathways other than dimerization. |
| Presence of a photosensitizer that promotes reduction. | If a sensitizer (B1316253) is used, ensure it is appropriate for pinacol coupling and not primarily a photoreducing agent for the specific substrate. |
Issue 2: Formation of Pinacolone (Pinacol Rearrangement Product)
Symptoms:
-
Presence of a ketone with a rearranged carbon skeleton in the product mixture.
-
The pinacol product is unstable and decomposes upon workup or purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic reaction conditions. | The pinacol rearrangement is often catalyzed by acid.[3][5] Ensure all glassware is free of acidic residues. If the starting material or solvent contains acidic impurities, consider purification or the addition of a small amount of a non-nucleophilic base. |
| Photochemically induced rearrangement. | In some specific molecular systems, the rearrangement can be triggered by light.[1][2][4] If this is suspected, try running the reaction at a lower temperature or using a filter to block higher-energy wavelengths. |
| Thermal instability during workup. | Avoid excessive heat during solvent removal or purification. Use column chromatography at room temperature if possible. |
Issue 3: Unexpected Alkene Formation
Symptoms:
-
The product mixture contains a significant amount of the alkene resulting from the coupling and deoxygenation of two carbonyl groups.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of low-valent titanium or other reducing metal species. | This is characteristic of the McMurry reaction.[6][7][8] Ensure that the reaction setup is free from contamination with such metals. If using a metal-based photocatalyst, consider its potential to induce deoxygenation. |
| High reaction temperatures. | Some photochemical reactions, when conducted at elevated temperatures, can lead to thermal side reactions. Maintain a controlled and moderate reaction temperature. |
Experimental Protocols
Key Experiment: Photochemical Synthesis of Benzopinacol (B1666686)
This protocol describes the synthesis of benzopinacol from benzophenone (B1666685), a classic example of photochemical pinacol coupling.
Materials:
-
Benzophenone
-
Isopropanol (reagent grade)
-
Glacial acetic acid
-
A reaction vessel transparent to the light source (e.g., borosilicate glass for sunlight/broad-spectrum lamps)
-
Light source (e.g., sunlight, mercury vapor lamp)
Procedure:
-
Dissolve benzophenone in isopropanol in the reaction vessel. A typical concentration is around 0.1 M.
-
Add a single drop of glacial acetic acid. This is to neutralize any alkaline impurities in the glass or solvent that could catalyze the decomposition of the benzopinacol product.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Oxygen can act as a quencher for the excited state of benzophenone.
-
Seal the reaction vessel and place it under the light source. If using sunlight, place it in a location with maximum direct sun exposure.
-
Irradiate the solution until a significant amount of white crystalline product (benzopinacol) has precipitated. The reaction time can vary from a few hours to several days depending on the light source and intensity.
-
Cool the reaction mixture in an ice bath to maximize crystallization.
-
Collect the benzopinacol crystals by vacuum filtration and wash with a small amount of cold isopropanol.
-
Air-dry the crystals and determine the yield and melting point.
Data Presentation
Table 1: Influence of Solvent on the Yield of Pinacol vs. Alcohol
| Carbonyl Substrate | Solvent | Pinacol Yield (%) | Alcohol Yield (%) | Reference |
| Benzaldehyde | Methanol | Low | High | [11] |
| Benzaldehyde | Isopropanol | High | Low | [11] |
| Acetophenone | Basic 2-propanol | Not observed | - | [12] |
Note: This table is illustrative. Specific yields are highly dependent on reaction conditions such as substrate concentration, light source, and reaction time.
Visualizations
Caption: Mechanism of photochemical pinacol coupling and major side reactions.
Caption: Troubleshooting workflow for low pinacol yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijfmr.com [ijfmr.com]
- 4. Photochemical Pinacol Rearrangement - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. McMurry Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yield in 2,3-Diphenylbutane-2,3-diol preparation
This guide provides troubleshooting for common issues encountered during the preparation of 2,3-diphenylbutane-2,3-diol, primarily via the pinacol (B44631) coupling of acetophenone (B1666503). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in pinacol coupling reactions often stem from several critical factors:
-
Purity of Reactants: The reaction is sensitive to the purity of the starting material, acetophenone, and the reducing agent (e.g., magnesium). Impurities can interfere with the formation of the reactive ketyl radical intermediate.
-
Moisture and Atmosphere: The reaction is highly sensitive to moisture and oxygen. Ensure all glassware is flame- or oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Any moisture can quench the radical anions or react with the reducing agent.
-
Reducing Agent Activity: Metallic reducing agents like magnesium can form an oxide layer on their surface, rendering them inactive. It is crucial to use freshly activated magnesium turnings.
-
Inadequate Stirring: As this is often a heterogeneous reaction (solid metal in a liquid phase), vigorous stirring is necessary to ensure efficient interaction between the reducing agent and the acetophenone.
-
Suboptimal Temperature: While often run at room temperature, gentle heating may be required. However, excessively high temperatures can promote side reactions.[2]
-
Premature Quenching: Quenching the reaction before it has reached completion will naturally result in a lower yield. Reaction progress should be monitored (e.g., by Thin Layer Chromatography).
Q2: I've isolated a product, but my analysis shows significant impurities. What are the likely side products and how can I avoid them?
A2: The most common side products in this synthesis are the result of rearrangement or over-reduction.
-
Pinacol Rearrangement Product: The primary side product is often 3,3-diphenyl-2-butanone (B8528689) (a pinacolone). This occurs when the 1,2-diol product is exposed to acidic conditions, which catalyze a rearrangement.[2][3][4] To minimize this, ensure the work-up procedure is neutral or slightly basic. Avoid quenching with strong acids.
-
Simple Reduction Product: Acetophenone can be reduced to its corresponding alcohol, 1-phenylethanol.[1] This is more likely if the reaction conditions favor protonation of the ketyl radical before it can couple.
-
Deoxygenation Product (Alkene): Certain reducing agents, particularly those based on low-valent titanium, can lead to the formation of an alkene through a McMurry-type reaction pathway.[3][5] Sticking to magnesium or samarium(II) iodide generally favors diol formation.
Q3: My reaction appears to have stalled; the starting material is being consumed very slowly or not at all. What should I check?
A3: A stalled reaction is typically due to an issue with the reaction setup or reagents.
-
Inactive Reducing Agent: As mentioned in Q1, the surface of the metal reductant (e.g., magnesium) may be oxidized. Try activating it by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in a separate flask before the reaction.
-
Insufficient Catalyst/Initiator: If using a catalytic system, ensure the catalyst is active and has been handled under proper inert conditions.
-
Low Temperature: If running the reaction at room temperature, gentle warming (e.g., to 40-50 °C) might be necessary to initiate or sustain the reaction.
-
Poor Solubility: Ensure your solvent system is appropriate. While THF is common, check that all reagents are sufficiently soluble.
Q4: How can I effectively purify the crude this compound?
A4: Purification is critical for obtaining a high-purity final product. The two most effective methods are:
-
Recrystallization: This is often the preferred method for purifying the solid diol. A suitable solvent system might be a mixture of ethanol (B145695) and water, or toluene. The goal is to find a solvent in which the diol is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Column Chromatography: If recrystallization is ineffective at removing persistent impurities, column chromatography on silica (B1680970) gel is a reliable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, can effectively separate the desired diol from less polar side products and unreacted starting material.
Influence of Reaction Parameters on Yield
The following table summarizes how different experimental parameters can affect the yield of the pinacol coupling reaction.
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Atmosphere | Ambient Air | Inert (Nitrogen/Argon) | Yield is significantly higher under Condition B, as oxygen can intercept radical intermediates.[1] |
| Solvent | Anhydrous THF | THF with trace water | Yield is higher under Condition A. Water deactivates the reducing agent and quenches intermediates.[6] |
| Reducing Agent | Old Magnesium Turnings | Freshly Activated Mg | Yield is dramatically higher with Condition B due to the removal of the passivating oxide layer. |
| Work-up | Quench with dilute HCl | Quench with aq. NH₄Cl | Condition B is preferred. Acidic work-up (A) can cause pinacol rearrangement, reducing diol yield.[2][4] |
| Temperature | Room Temperature | 60 °C (Refluxing THF) | Yield may increase with Condition B by overcoming the activation energy, but risks increasing side reactions. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in pinacol coupling.
Experimental Protocol: Pinacol Coupling of Acetophenone
This protocol describes a general procedure for the reductive coupling of acetophenone to form this compound using magnesium as the reducing agent.
Materials:
-
Acetophenone (2.0 equiv)
-
Magnesium turnings (2.2 equiv)
-
Iodine (a few crystals for activation)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings (2.2 equiv).
-
Add a few crystals of iodine to activate the magnesium surface. You should observe the disappearance of the iodine color.
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve acetophenone (2.0 equiv) in anhydrous THF.
-
-
Reaction Execution:
-
Add the acetophenone solution dropwise to the stirred suspension of activated magnesium in THF at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the acetophenone spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Stir until the vigorous reaction ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.
-
Alternatively, if the crude product is an oil or contains multiple impurities, purify by flash column chromatography on silica gel.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching of the reaction can be exothermic and may release hydrogen gas. Perform this step slowly and with caution.
-
Anhydrous THF can form peroxides. Use freshly distilled or inhibitor-free solvent.
References
Technical Support Center: Purification of 2,3-Diphenylbutane-2,3-diol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of meso and dl-2,3-diphenylbutane-2,3-diol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating meso and dl-2,3-diphenylbutane-2,3-diol isomers?
A1: The primary methods for separating the diastereomers of 2,3-diphenylbutane-2,3-diol are fractional crystallization, column chromatography, and derivatization followed by chromatography or crystallization. The choice of method depends on the scale of the separation, the required purity, and the available resources.
Q2: How can I determine the ratio of meso to dl isomers in my mixture?
A2: The diastereomeric ratio can be reliably determined using 13C NMR spectroscopy. The signals for the chemically non-equivalent carbons in the meso and dl isomers will have distinct chemical shifts, and the ratio of the integrals of these signals corresponds to the isomer ratio. While 1H NMR can also be used, peak overlap may sometimes complicate accurate quantification. Gas chromatography (GC) can also be employed, but resolution of the diastereomers may be challenging without specialized chiral columns.
Q3: Is it possible to use chiral chromatography to separate the dl-enantiomers?
A3: Yes, once the dl racemate is isolated from the meso isomer, the enantiomers can be separated using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for resolving chiral alcohols and diols.
Q4: What is the purpose of derivatizing the diols before separation?
A4: Derivatization is a strategy to enhance the separability of the diastereomers. By converting the diols into derivatives like acetonides or esters, the differences in their physical and chemical properties can be amplified. This can lead to better separation by standard chromatographic techniques or crystallization.
Troubleshooting Guides
Fractional Crystallization
Problem: Poor separation of isomers after multiple recrystallizations.
-
Possible Cause: The chosen solvent system may not have a significant enough difference in solubility for the two isomers at the temperatures used.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvent systems. A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a slightly more polar solvent (e.g., benzene (B151609), toluene (B28343), or a small amount of ethyl acetate) is a good starting point.
-
Temperature Gradient: Optimize the cooling rate. Slow, controlled cooling often leads to better crystal formation and higher purity.
-
Seeding: If you have a small amount of pure isomer, use it to seed the solution as it cools to encourage the crystallization of the desired isomer.
-
Problem: Low yield of the purified isomer.
-
Possible Cause: The desired isomer may have significant solubility in the mother liquor even at low temperatures.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Optimize Crystallization Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation of the less soluble isomer.
-
Recovery from Mother Liquor: The more soluble isomer can often be recovered from the mother liquor by evaporating the solvent and recrystallizing from a different solvent system.
-
Column Chromatography
Problem: Co-elution of the meso and dl isomers.
-
Possible Cause: The polarity of the mobile phase is too high, or the selectivity of the stationary phase is insufficient.
-
Solution:
-
Mobile Phase Optimization: Decrease the polarity of the mobile phase. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For silica (B1680970) gel, a gradient of hexane/ethyl acetate (B1210297) is a common choice. For alumina (B75360), non-polar solvents like benzene or toluene may be effective.
-
Stationary Phase Selection: If silica gel does not provide adequate separation, consider using alumina, which has different selectivity.
-
Dry Loading: For samples that are not highly soluble in the initial mobile phase, dry loading onto a small amount of silica gel can improve resolution.
-
Derivatization: If co-elution persists, consider derivatizing the diols to increase the difference in their polarities.
-
Problem: Tailing of peaks, leading to poor separation and recovery.
-
Possible Cause: The diol may be interacting too strongly with the stationary phase, or the column may be overloaded.
-
Solution:
-
Reduce Sample Load: Decrease the amount of sample loaded onto the column.
-
Modify Mobile Phase: For silica gel, adding a small amount of a polar modifier like methanol (B129727) or a basic modifier like triethylamine (B128534) can sometimes reduce tailing.
-
Check Stationary Phase Integrity: Ensure the stationary phase is packed uniformly and has not been deactivated by moisture.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Isomers
| Purification Technique | Target Isomer | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Crystallization | dl-isomer | >95% after 2-3 recrystallizations | 40-60% | Scalable, cost-effective | Can be time-consuming, may require multiple steps |
| meso-isomer | >90% from mother liquor | 30-50% | Lower initial purity from mother liquor | ||
| Column Chromatography | meso-isomer | >98% | 70-85% | High purity in a single step | Less scalable, requires solvent |
| dl-isomer | >98% | 70-85% | Can be tedious to pack and run large columns | ||
| Derivatization (Acetonide) | Both isomers | >99% after separation and hydrolysis | 60-80% (overall) | Excellent separation | Requires additional reaction and deprotection steps |
Experimental Protocols
Protocol 1: Separation of dl- and meso-2,3-Diphenylbutane-2,3-diol by Fractional Crystallization
-
Dissolution: Dissolve the mixture of isomers in a minimal amount of a hot 9:1 petroleum ether:benzene solution.
-
Crystallization of dl-isomer: Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The less soluble dl-isomer will crystallize out.
-
Isolation of dl-isomer: Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Recrystallization: For higher purity, repeat the recrystallization process with the collected crystals.
-
Isolation of meso-isomer: Evaporate the solvent from the mother liquor. The remaining solid will be enriched in the meso-isomer. Recrystallize this solid from a different solvent, such as hot ethanol, to purify the meso-isomer.
Protocol 2: Separation of meso-2,3-Diphenylbutane-2,3-diol by Column Chromatography
-
Column Preparation: Pack a glass column with alumina slurry in benzene.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of benzene and load it onto the top of the column.
-
Elution: Elute the column with benzene. The meso-isomer, being more polar, will have a stronger interaction with the alumina and will elute after the dl-isomer.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Solvent Removal: Combine the fractions containing the pure meso-isomer and remove the solvent under reduced pressure.
Protocol 3: Separation via Acetonide Derivatization and Differential Hydrolysis
-
Acetonide Formation:
-
Dissolve the isomer mixture in 2,2-dimethoxypropane.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a weak base (e.g., sodium bicarbonate solution) and extract the acetonide derivatives with an organic solvent.
-
-
Separation of Acetonide Diastereomers: The resulting acetonide diastereomers can now be separated by standard silica gel column chromatography using a non-polar eluent (e.g., hexane/ethyl acetate gradient).
-
Differential Hydrolysis (for selective cleavage):
-
Alternatively, the mixture of acetonides can be subjected to carefully controlled acidic hydrolysis. The acetonide of the meso-diol is often more sterically hindered and may hydrolyze at a different rate than the acetonide of the dl-diol.
-
Treat the acetonide mixture with a dilute aqueous acid (e.g., 0.1 M HCl) in a suitable solvent like THF.
-
Monitor the reaction closely by TLC or NMR to selectively cleave one of the acetonides.
-
-
Isolation: Once one of the acetonides is hydrolyzed back to the diol, the diol can be separated from the remaining acetonide by column chromatography due to their large difference in polarity.
-
Hydrolysis of the Remaining Acetonide: The isolated acetonide can then be fully hydrolyzed to the corresponding diol using stronger acidic conditions.
Visualizations
Caption: Overview of purification workflows for this compound isomers.
Caption: Troubleshooting logic for poor isomer separation.
Minimizing byproducts in the pinacol rearrangement of 2,3-Diphenylbutane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the pinacol (B44631) rearrangement of 2,3-diphenylbutane-2,3-diol to synthesize 3,3-diphenyl-2-butanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the pinacol rearrangement of this compound?
The expected and predominantly observed major product is 3,3-diphenyl-2-butanone. This is due to the greater migratory aptitude of the phenyl group compared to the methyl group. The rearrangement proceeds through a tertiary carbocation, and the subsequent 1,2-shift of a phenyl group is electronically favored, leading to a more stable resonance-stabilized carbocation intermediate.
Q2: What are the common byproducts in this reaction?
The most common byproducts are:
-
Unreacted Starting Material: Incomplete reaction can leave residual this compound.
-
Elimination Products: Acid-catalyzed dehydration can lead to the formation of conjugated dienes, such as 2,3-diphenyl-1,3-butadiene.
-
Isomeric Ketone (2-methyl-1,2-diphenyl-1-propanone): While theoretically possible via a methyl group migration, literature suggests this byproduct is generally not observed or is formed in negligible amounts due to the preferential migration of the phenyl group.[1]
Q3: Why is phenyl group migration favored over methyl group migration?
The preference for phenyl group migration is attributed to its ability to stabilize the positive charge during the transition state of the 1,2-shift. The phenyl group can form a stabilized phenonium ion intermediate, which lowers the activation energy for its migration compared to the migration of a methyl group.
Q4: What type of acid catalyst is typically used for this rearrangement?
Strong protic acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used to catalyze the pinacol rearrangement.[2][3] Lewis acids can also be employed. The choice and concentration of the acid can significantly impact the reaction rate and the formation of byproducts.
Q5: How does temperature affect the reaction and byproduct formation?
Higher temperatures generally accelerate the rate of the rearrangement. However, excessively high temperatures can promote the formation of elimination byproducts (dienes) and potentially lead to decomposition of the starting material or product. Careful temperature control is crucial for maximizing the yield of the desired ketone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pinacol rearrangement of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of 3,3-diphenyl-2-butanone | 1. Incomplete reaction. 2. Suboptimal acid concentration. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Monitor the reaction progress using TLC or other analytical methods. 2. Optimize the concentration of the acid catalyst. 3. Gradually increase the reaction temperature, while monitoring for byproduct formation. 4. Extend the reaction time. |
| High percentage of unreacted diol | 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Short reaction time. | 1. Increase the molar ratio of the acid catalyst. 2. Raise the reaction temperature moderately. 3. Prolong the reaction duration. |
| Significant formation of colored byproducts (often yellow or brown) | 1. High reaction temperature leading to decomposition. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature. 2. Ensure the purity of the this compound before starting the reaction. Recrystallization of the starting material may be necessary. |
| Presence of elimination byproducts (e.g., 2,3-diphenyl-1,3-butadiene) | 1. High acid concentration. 2. High reaction temperature. | 1. Reduce the concentration of the acid catalyst. 2. Perform the reaction at a lower temperature for a longer period. |
| Difficulty in isolating the pure product | 1. Inefficient extraction or purification. 2. Formation of an emulsion during workup. | 1. Optimize the purification method (e.g., column chromatography with an appropriate solvent system or recrystallization). 2. During aqueous workup, add a saturated brine solution to break up emulsions. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Pinacol Rearrangement of this compound
This protocol is a representative procedure based on established methods for pinacol rearrangements.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in glacial acetic acid.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain it for a specified time (e.g., 1-3 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: The Role of Solvents in Pinacol Coupling Stereochemistry
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice on the critical effect of solvents on the stereochemical outcome of pinacol (B44631) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a pinacol coupling reaction?
A1: The solvent's primary role is to control the fate of the key intermediate, the ketyl radical anion, which is formed by a one-electron reduction of the carbonyl starting material.[1][2][3] The solvent environment dictates whether these radicals will dimerize to form the desired 1,2-diol (pinacol product) or undergo other reactions, such as protonation.[1]
Q2: How do protic and aprotic solvents differently affect the reaction?
A2: The distinction is crucial for the success of the coupling:
-
Aprotic Solvents (e.g., THF, Benzene, Toluene, Ether): These solvents lack acidic protons. In their presence, the concentration of ketyl radicals can build up, which promotes the critical dimerization step to form the pinacol product.[1][4] Metals used in the reaction, like magnesium, can coordinate to the ketyls, reducing electrostatic repulsion and facilitating the coupling.[3][4]
-
Protic Solvents (e.g., Ethanol, Water): These solvents can donate a proton to the ketyl radical anion.[1][5] This leads to the formation of an alcohol after a second electron transfer and subsequent protonation, preventing the desired dimerization.[1] However, it is important to note that many modern pinacol coupling methods have been developed that can tolerate or even utilize protic solvents, sometimes in aqueous media.[2][6]
Q3: How does solvent choice influence the diastereoselectivity (dl vs. meso) of the reaction?
A3: Solvent choice, often in conjunction with the catalyst or additives, profoundly influences which diastereomer is formed preferentially. For instance, in a photoredox-mediated pinacol coupling of aromatic aldehydes, trifluorotoluene was found to be the optimal solvent for both yield and diastereoselectivity, strongly favoring the d,l (or syn) isomer with a diastereomeric ratio (d.r.) greater than 20:1.[7] In contrast, using solvents like MeCN, benzene, or THF under the same conditions led to lower yields or no reaction at all.[7]
Q4: I am getting low yields in my pinacol coupling. Could the solvent be the issue?
A4: Yes, an inappropriate solvent is a common cause of low yields. If you are using a classical pinacol coupling with an active metal reductant, ensure you are using a strictly aprotic solvent like dry THF or toluene. If your reaction is still not proceeding, consider that some catalyst systems have very specific solvent requirements. For example, certain titanium-based photoredox systems show significantly diminished reactivity in common aprotic solvents like THF and benzene, performing best in trifluorotoluene.[7]
Q5: My reaction is not selective, producing a mixture of dl and meso isomers. How can I improve the diastereoselectivity?
A5: To improve diastereoselectivity, consider both the solvent and any additives. In samarium diiodide (SmI₂) catalyzed couplings in THF, the addition of a chelating agent like tetraglyme (B29129) can dramatically influence the stereochemical outcome.[8] For aromatic aldehydes, this system can shift selectivity to favor the meso product, while for aliphatic aldehydes, the same system favors the dl product.[8] This indicates a complex interplay between the metal center, substrate, solvent, and additives in the transition state that determines the stereochemistry.
Data Presentation: Solvent Effect on Diastereoselectivity
The following table summarizes quantitative data from selected studies, illustrating the impact of the solvent system on the diastereomeric ratio (d.r.) of the pinacol product.
| Substrate | Catalyst/Reagent System | Solvent | Additive | Yield (%) | d.r. (dl:meso) | Reference |
| p-Chlorobenzaldehyde | Cp₂TiCl₂, Hantzsch's ester, Organic Dye (Photocatalyst) | Trifluorotoluene | - | 95 | >20:1 | [7] |
| p-Chlorobenzaldehyde | Cp₂TiCl₂, Hantzsch's ester, Organic Dye (Photocatalyst) | MeCN | - | 25 | 10:1 | [7] |
| p-Chlorobenzaldehyde | Cp₂TiCl₂, Hantzsch's ester, Organic Dye (Photocatalyst) | Benzene | - | 0 | - | [7] |
| p-Chlorobenzaldehyde | Cp₂TiCl₂, Hantzsch's ester, Organic Dye (Photocatalyst) | THF | - | 0 | - | [7] |
| Benzaldehyde | SmI₂ (10 mol%), Mg, Me₂SiCl₂ | THF | - | 84 | 49:51 | [8] |
| Benzaldehyde | SmI₂ (10 mol%), Mg, Me₂SiCl₂ | THF | Tetraglyme | 81 | 19:81 | [8] |
| Heptanal | SmI₂ (10 mol%), Mg, Me₂SiCl₂ | THF | - | 75 | 70:30 | [8] |
| Heptanal | SmI₂ (10 mol%), Mg, Me₂SiCl₂ | THF | Tetraglyme | 85 | 95:5 | [8] |
Experimental Protocols
General Procedure for InCl₃/Al Mediated Intramolecular Pinacol Coupling in Aqueous Media
This protocol is adapted from a procedure for the diastereoselective synthesis of cyclopentanediols and demonstrates a modern approach using a water-tolerant system.[6]
Materials:
-
1,5-Dicarbonyl substrate (0.5 mmol)
-
Indium(III) chloride (InCl₃) (0.5 mmol)
-
Aluminum (Al) powder (1.8 mmol)
-
Ammonium chloride (NH₄Cl) (0.5 g)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a suitable reaction vessel, add the 1,5-dicarbonyl compound (0.5 mmol), InCl₃ (0.5 mmol), Al powder (1.8 mmol), and NH₄Cl (0.5 g).
-
Add 4 mL of a 1:1 (v/v) mixture of EtOH and H₂O to the vessel.
-
Stir the mixture vigorously at 70 °C for 8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl ether (3 x 10 mL).
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to isolate the corresponding cyclized diol product.
Visualization of Solvent-Dependent Reaction Pathways
The following diagram illustrates the mechanistic divergence of the pinacol coupling reaction based on the solvent type. In aprotic solvents, the ketyl radical dimerizes to form the pinacol product. In protic solvents, the radical is protonated, leading to the formation of a simple alcohol and inhibiting the desired coupling.
Caption: Solvent-dependent pathways in pinacol coupling.
References
- 1. Video: Vicinal Diols via Reductive Coupling of Aldehydes or Ketones: Pinacol Coupling Overview [jove.com]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preventing beta-elimination side reactions in diol rearrangements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent beta-elimination side reactions during diol rearrangements, such as the pinacol (B44631) rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is beta-elimination in the context of diol rearrangements?
A1: In the acid-catalyzed rearrangement of 1,2-diols (vicinal diols), the desired reaction is a 1,2-alkyl or -aryl shift to form a ketone or aldehyde (the pinacol rearrangement). However, a competing side reaction can occur where a proton is eliminated from a carbon atom beta to the carbocation intermediate, resulting in the formation of an alkene or diene. This is known as beta-elimination. For example, in the rearrangement of pinacol (2,3-dimethyl-2,3-butanediol), beta-elimination leads to the formation of 2,3-dimethyl-1,3-butadiene.[1][2]
Q2: What are the main factors that promote beta-elimination over the desired rearrangement?
A2: Several factors can influence the competition between the pinacol rearrangement and beta-elimination:
-
Acid Concentration: Lower acid concentrations tend to favor beta-elimination.[1][2]
-
Nature of the Acid: The type of acid and its conjugate base can affect the product distribution.
-
Temperature: Higher temperatures can favor elimination reactions.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Polar solvents may facilitate the rearrangement.[3]
-
Substrate Structure: The stereochemistry of the diol and the nature of the substituents (migratory aptitude and steric hindrance) play a crucial role.[3][4]
Q3: How can I minimize beta-elimination side reactions?
A3: To favor the desired pinacol rearrangement and minimize beta-elimination, consider the following strategies:
-
Optimize Acid Concentration: Use a higher concentration of a suitable acid.[1][2]
-
Choose the Right Catalyst: Strong Brønsted acids like sulfuric acid are often effective.[3] Lewis acids or heterogeneous catalysts can also offer high selectivity.[3][5]
-
Control the Temperature: Running the reaction at a lower temperature can disfavor the elimination pathway.
-
Select an Appropriate Solvent: A polar solvent may be beneficial.[3] In some cases, solvent-free conditions with microwave irradiation have shown high selectivity.[6]
-
Consider the Substrate's Stereochemistry: For cyclic systems, the stereochemical arrangement of the migrating group and the leaving group is critical. A trans-relationship often favors rearrangement.[3][4]
Troubleshooting Guide
Problem: My diol rearrangement is producing a significant amount of alkene/diene byproduct, indicating a high level of beta-elimination.
This guide provides a systematic approach to troubleshoot and optimize your reaction to favor the desired rearrangement product.
Step 1: Analyze the Reaction Conditions
The first step is to carefully review your current experimental setup.
dot
Caption: Initial analysis of reaction parameters.
Step 2: Modify the Catalytic System
The choice and concentration of the acid catalyst are critical.
dot
Caption: Troubleshooting workflow for catalyst selection.
-
Rationale: The mechanism for both rearrangement and elimination begins with the protonation of a hydroxyl group to form a carbocation. A higher concentration of a strong acid can promote the subsequent 1,2-shift required for the pinacol rearrangement over the competing deprotonation that leads to beta-elimination.[1][2] Lewis acids can also effectively promote the rearrangement, in some cases with higher selectivity.[3] Heterogeneous catalysts offer the advantage of easier separation and potential for recycling.[5]
Step 3: Adjust Reaction Temperature and Solvent
Temperature and solvent polarity are key parameters to tune.
-
Recommendation: Try lowering the reaction temperature. Elimination reactions often have a higher activation energy than rearrangement reactions, so lower temperatures can disfavor the formation of the alkene byproduct.
-
Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. A more polar solvent can help to stabilize the carbocation, potentially favoring the rearrangement pathway. Methanol has been identified as a suitable solvent for achieving high conversion and selectivity in some cases.[3]
Data Presentation: Influence of Acid Type and Concentration
The following tables summarize the product distribution in the rearrangement of pinacol with various inorganic acids at different concentrations. The data is adapted from a study by De Lezaeta et al.[1]
Table 1: Ratio of Pinacolone (B1678379) to Alkene Byproducts in the Absence of Added Conjugate Base [1]
| Acid (Concentration) | Pinacolone (%) | 2,3-dimethyl-1,3-butadiene (%) | Other Alkenes (%) |
| H₂SO₄ (6 M) | 95 | 5 | 0 |
| H₂SO₄ (4 M) | 90 | 10 | 0 |
| H₂SO₄ (2 M) | 85 | 15 | 0 |
| H₃PO₄ (6 M) | 80 | 20 | 0 |
| HCl (6 M) | 75 | 20 | 5 |
| HBr (6 M) | 70 | 25 | 5 |
| HI (5.6 M) | 0 | 0 | 100* |
*Product is 2,3-dimethyl-1-butene.
Table 2: Ratio of Pinacolone to Alkene Byproducts in the Presence of Added Conjugate Base [1]
| Acid (6 M) + Conjugate Base | Pinacolone (%) | 2,3-dimethyl-1,3-butadiene (%) | Other Alkenes (%) |
| H₂SO₄ + Na₂SO₄ | 90 | 10 | 0 |
| H₃PO₄ + K₃PO₄ | 70 | 30 | 0 |
| HCl + NaCl | 70 | 25 | 5 |
| HBr + NaBr | 65 | 30 | 5 |
| HI + NaI | 0 | 0 | 100* |
*Product is 2,3-dimethyl-1-butene.
These tables clearly demonstrate that higher concentrations of sulfuric acid favor the formation of the desired pinacolone product, while lower concentrations and the presence of a conjugate base increase the proportion of the beta-elimination product.
Mechanistic Pathways
The following diagram illustrates the competing pathways of the desired pinacol rearrangement and the beta-elimination side reaction.
dot
Caption: Competing pathways in diol rearrangements.
Experimental Protocol: High-Yield Pinacol Rearrangement with Minimized Beta-Elimination
This protocol is a general guideline for the acid-catalyzed rearrangement of a vicinal diol, optimized to favor the formation of the ketone or aldehyde product.
Materials:
-
Vicinal diol (e.g., pinacol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the vicinal diol. Place the flask in an ice bath to cool.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid dropwise to the cooled diol with vigorous stirring. A typical molar ratio of diol to acid is 1:0.1 to 1:0.5, but this may need to be optimized for your specific substrate. The slow addition and cooling are crucial to control the exothermic reaction.
-
Reaction: After the addition of acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for the appropriate amount of time (this will depend on the substrate and can range from 30 minutes to several hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired ketone or aldehyde.
Safety Precautions: Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.
References
Technical Support Center: Enhancing the Rate of Photochemical Dimerization of Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the photochemical dimerization of acetophenone (B1666503). The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the photochemical dimerization of acetophenone, providing potential causes and solutions to enhance the reaction rate and product yield.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inadequate Light Source: The wavelength or intensity of the UV light may be inappropriate for the reaction. Acetophenone absorbs UV light, with shorter wavelengths (e.g., 254 nm) potentially favoring side reactions like Norrish Type I cleavage. Longer wavelength UV light is generally preferred for dimerization. | - Use a high-pressure mercury arc lamp with a Pyrex filter to allow for the appropriate wavelength of UV light to pass through. - Ensure the lamp is positioned for optimal irradiation of the reaction mixture. |
| Presence of Oxygen: Molecular oxygen can quench the excited triplet state of acetophenone, which is crucial for the dimerization reaction, thereby reducing the reaction efficiency.[1] | - Degas the solvent and reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes prior to and during irradiation. | |
| Inappropriate Solvent: The polarity of the solvent can influence the reaction pathway. Polar solvents may stabilize charge-separated intermediates, while non-polar solvents can promote radical recombination.[1] For the phenol-catalyzed dimerization, neat (solvent-free) conditions or non-polar solvents are often advantageous.[2] | - If using a solvent, consider non-polar options like benzene (B151609) or cyclohexane. - For the phenol-catalyzed reaction, running the reaction neat (using acetophenone as the solvent) is often effective.[2] | |
| Low Catalyst Concentration or Inactive Catalyst: In catalyzed reactions, such as the phenol-catalyzed dimerization, insufficient or inactive catalyst will result in a slow or incomplete reaction. | - Ensure the phenol (B47542) catalyst is of high purity. - A concentration of about 1% phenol is often effective.[2] Adsorbing the phenol onto silica (B1680970) gel can improve its catalytic activity.[2] | |
| Formation of Significant Side Products | Norrish Type I Cleavage: Shorter UV wavelengths can promote the cleavage of the bond between the carbonyl carbon and the adjacent methyl group, leading to radical side products.[1] | - Utilize a Pyrex filter with your UV lamp to block shorter, more energetic UV wavelengths. |
| Photoreduction of Acetophenone: In the presence of a hydrogen donor (like an alcohol solvent), acetophenone can be photoreduced to form pinacols. | - If pinacol (B44631) formation is undesirable, avoid using alcohol-based solvents. | |
| Difficulty in Product Separation and Purification | Similar Polarities of Products: The two primary dimerization products, 1,2-dibenzoylethane (B30557) and acetophenone pinacol, may have similar polarities, making separation by column chromatography challenging. | - Recrystallization: 1,2-dibenzoylethane often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from solvents like chloroform (B151607) or ethanol.[2] Acetophenone pinacol can be isolated from the filtrate by distillation and subsequent recrystallization. - Column Chromatography: If chromatography is necessary, a carefully selected solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) on silica gel can be used. Monitor fractions closely using TLC. |
| Incomplete Reaction: The presence of a significant amount of unreacted acetophenone can complicate purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before attempting purification.[3][4] | |
| Reaction Stalls or Proceeds Slowly | Lamp Aging: The output of UV lamps can decrease over time, leading to longer reaction times. | - Monitor the lamp's output and replace it if it has significantly degraded. |
| Sub-optimal Reactant Concentration: Very low concentrations of acetophenone may slow down the bimolecular dimerization process. | - While solvent choice is critical, ensure the concentration of acetophenone is sufficient for the reaction to proceed at a reasonable rate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the photochemical dimerization of acetophenone?
A1: The primary products of the phenol-catalyzed photochemical oxidative-reductive dimerization of acetophenone are 1,2-dibenzoylethane and acetophenone pinacol.[2]
Q2: What is the role of phenol in the dimerization reaction?
A2: Phenol acts as a catalyst in the photochemical dimerization of acetophenone. It is proposed to facilitate the enolization of acetophenone in the excited state, which is a key step in the dimerization mechanism.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][4] Spot the reaction mixture alongside a standard of pure acetophenone on a silica gel plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the acetophenone spot and the appearance of new, less polar product spots indicate the progression of the reaction. The products can be visualized under UV light (254 nm).[4]
Q4: What is the optimal wavelength of light for this reaction?
A4: While a specific optimal wavelength is not always cited, using a high-pressure mercury arc lamp with a Pyrex filter is effective.[2] This setup filters out shorter, higher-energy UV wavelengths that can lead to undesirable side reactions like Norrish Type I cleavage.[1]
Q5: Can I use other catalysts besides phenol?
A5: Yes, substituted phenols such as 2,6-di-t-butylphenol and 2,6-diphenylphenol (B49740) can also catalyze the reaction, although unsubstituted phenol has been found to be more efficient.[2]
Q6: What are common side reactions to be aware of?
A6: Common side reactions include Norrish Type I cleavage, which can occur with high-energy UV light, and photoreduction of acetophenone to pinacols, especially in the presence of hydrogen-donating solvents like alcohols.[1]
Data Presentation
The following table summarizes the effect of different phenol catalysts on the yield of 1,2-dibenzoylethane in the photochemical dimerization of acetophenone.
| Catalyst | Reaction Time (hours) | Yield of 1,2-dibenzoylethane (%) |
| Phenol | 24 | 86 |
| 2,6-di-t-butylphenol | 48 | Lower than phenol |
| 2,6-diphenylphenol | 48 | Lower than phenol |
Data extracted from Becker, H.-D. J. Org. Chem. 1967, 32 (7), 2140–2144.[2]
Experimental Protocols
Phenol-Catalyzed Photochemical Dimerization of Acetophenone
This protocol is adapted from the literature for the synthesis of 1,2-dibenzoylethane and acetophenone pinacol.[2]
Materials:
-
Acetophenone (distilled before use)
-
Phenol (Analytical Reagent grade)
-
Silica gel (28-200 mesh)
-
Chloroform
-
High-pressure mercury arc lamp
-
Pyrex reaction vessel
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Preparation: Adsorb 1 g of phenol onto 5 g of silica gel by warming and stirring.
-
Reaction Setup: Suspend the phenol-on-silica gel catalyst in 75 g of acetophenone in a Pyrex reaction vessel equipped with a stirrer.
-
Degassing: Bubble nitrogen or argon gas through the reaction mixture for 20 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the stirred suspension with a high-pressure mercury arc lamp. The reaction is typically carried out for 24 hours.
-
Product Isolation (1,2-dibenzoylethane): During the irradiation, 1,2-dibenzoylethane will precipitate as a colorless crystalline solid. After the reaction is complete, filter the reaction mixture to collect the precipitate and silica gel.
-
Purification (1,2-dibenzoylethane): Separate the 1,2-dibenzoylethane from the silica gel by dissolving it in chloroform, filtering to remove the silica gel, and then evaporating the chloroform. The resulting solid can be further purified by recrystallization.
-
Product Isolation (Acetophenone Pinacol): Take the filtrate from step 5 and recover the unreacted acetophenone by vacuum distillation. The remaining non-volatile material contains acetophenone pinacol.
-
Purification (Acetophenone Pinacol): The acetophenone pinacol can be purified by further vacuum distillation or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the photochemical dimerization of acetophenone.
References
Validation & Comparative
A Comparative Guide to the Pinacol Rearrangement: 2,3-Diphenylbutane-2,3-diol vs. Other Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
The pinacol (B44631) rearrangement, a classic acid-catalyzed reaction of vicinal diols, offers a powerful method for carbon skeleton reorganization to form valuable ketones and aldehydes. This guide provides an objective comparison of the performance of 2,3-diphenylbutane-2,3-diol in the pinacol rearrangement against other commonly studied vicinal diols, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Vicinal Diols in Pinacol Rearrangement
The efficiency and outcome of the pinacol rearrangement are highly dependent on the structure of the starting diol, particularly the nature of the substituents attached to the diol carbons. The stability of the intermediate carbocation and the migratory aptitude of the substituents are key factors governing the reaction's success and product distribution.
| Starting Diol | Product(s) | Catalyst/Solvent | Reaction Time & Temperature | Yield |
| 2,3-Dimethylbutane-2,3-diol (Pinacol) | 3,3-Dimethyl-2-butanone (Pinacolone) | Conc. H₂SO₄ / Water | Distilled over 15-20 min | 55-72%[1][2] |
| This compound | 3,3-Diphenyl-2-butanone | H₂SO₄ / Acetic Acid | Not specified | High (qualitative) |
| 1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) | 2,2-Diphenylacetaldehyde and/or Diphenylketone | H₂SO₄ / Various | Conditions vary | Yields vary |
| 1,1-Diphenyl-2-methylpropane-1,2-diol | 3,3-Diphenyl-2-butanone & 2-Methyl-2-phenylpropiophenone | Not specified | Not specified | Phenyl migration is major |
The Foundational Rearrangement: 2,3-Dimethylbutane-2,3-diol (Pinacol)
The rearrangement of pinacol to pinacolone (B1678379) is the archetypal example of this reaction class.[3][4] The reaction proceeds through the protonation of a hydroxyl group, followed by the loss of water to form a stable tertiary carbocation. A subsequent 1,2-methyl shift leads to the formation of the more stable protonated ketone, which upon deprotonation yields pinacolone.
Experimental Protocol: Rearrangement of 2,3-Dimethylbutane-2,3-diol
A typical laboratory procedure for the conversion of pinacol to pinacolone is as follows:
-
In a round-bottom flask, 3.0 g of pinacol is dissolved in 30 mL of deionized water with gentle heating.[5]
-
The solution is cooled to room temperature, and a few boiling chips are added.
-
Concentrated sulfuric acid (0.5 mL) is slowly and carefully added to the flask with swirling.[5]
-
The mixture is then distilled, and the distillate containing pinacolone is collected.
-
The product is purified through extraction and drying, yielding pinacolone in the range of 55-72%.[1][2]
The Influence of Phenyl Groups: this compound
In the case of this compound, the presence of phenyl groups significantly influences the reaction. The expected product is 3,3-diphenyl-2-butanone. The formation of a benzylic carbocation, which is stabilized by resonance, is a key driving force. In this symmetrical diol, a methyl group migrates to the adjacent carbocation center.
Competing Pathways: The Case of Hydrobenzoin
Hydrobenzoin (1,2-diphenyl-1,2-ethanediol) presents a more complex scenario. Depending on the reaction conditions, the migration of either a hydride or a phenyl group can occur, leading to different products. Under mild conditions, a 1,2-hydride shift can lead to the formation of an aldehyde, while more vigorous conditions can favor a phenyl shift to yield a more stable ketone.[6]
Migratory Aptitude: The Deciding Factor in Unsymmetrical Diols
In unsymmetrical vicinal diols, the inherent tendency of a group to migrate, known as its migratory aptitude, plays a crucial role in determining the major product. The general order of migratory aptitude is often cited, although it can be influenced by various factors.[7][8]
A general trend for migratory aptitude is: Aryl > Hydride > Alkyl
For instance, in the rearrangement of an unsymmetrical diol with both phenyl and methyl substituents, the phenyl group is generally observed to migrate preferentially. This is attributed to the ability of the phenyl group to stabilize the positive charge in the transition state through the formation of a bridged phenonium ion intermediate.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the reaction mechanism for the pinacol rearrangement and a general experimental workflow.
References
- 1. ivypanda.com [ivypanda.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. synarchive.com [synarchive.com]
- 5. ivypanda.com [ivypanda.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Migratory aptitude - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Migratory aptitude in pinacol-pinacolone rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]
Phenyl vs. Methyl Group Migration in Pinacol Rearrangement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pinacol (B44631) rearrangement, a classic acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde, is a cornerstone of synthetic organic chemistry. A key determinant of the reaction's outcome, particularly with unsymmetrical diols, is the migratory aptitude of the substituents. This guide provides an objective comparison of the migratory aptitude of the phenyl and methyl groups, supported by established chemical principles and a representative experimental protocol.
Phenyl Group Exhibits Superior Migratory Aptitude
In the context of the pinacol rearrangement, the migratory aptitude refers to the relative ability of a group to migrate to an adjacent electron-deficient carbon center. It is widely accepted that the phenyl group has a significantly higher migratory aptitude than the methyl group.[1][2][3] This preference is primarily attributed to the phenyl group's ability to stabilize the positive charge that develops during the migration process. The delocalization of the positive charge into the aromatic ring, through the formation of a resonance-stabilized phenonium ion intermediate, lowers the activation energy for the migration of the phenyl group compared to the methyl group. The methyl group, in contrast, can only offer stabilization through the weaker inductive effect.
Quantitative Data: Product Distribution in Pinacol Rearrangement
To illustrate the pronounced difference in migratory aptitude, consider the acid-catalyzed rearrangement of 1,1-diphenyl-2-methyl-1,2-propanediol. The reaction can theoretically yield two products: one resulting from the migration of a phenyl group and the other from the migration of a methyl group. Experimental observations consistently show that the product resulting from phenyl migration is the major, if not exclusive, product.
| Migrating Group | Product | Observed Yield |
| Phenyl | 3,3-Diphenyl-butan-2-one | Major Product |
| Methyl | 2-Methyl-2,2-diphenyl-propanal | Minor Product |
Note: Specific quantitative yields can vary depending on reaction conditions, but the qualitative outcome remains consistent.
Reaction Mechanism and Experimental Workflow
The mechanism of the pinacol rearrangement and a typical experimental workflow for determining the product distribution are illustrated below.
Caption: Mechanism of the Pinacol Rearrangement.
Caption: Experimental workflow for determining migratory aptitude.
Experimental Protocol: Acid-Catalyzed Rearrangement of 1,1-Diphenyl-2-methyl-1,2-propanediol
This protocol provides a representative method for carrying out the pinacol rearrangement to compare the migratory aptitudes of phenyl and methyl groups.
Materials:
-
1,1-Diphenyl-2-methyl-1,2-propanediol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,1-diphenyl-2-methyl-1,2-propanediol (1.0 eq) in glacial acetic acid.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to separate the isomeric ketone products.
-
Analysis: Characterize the purified products using NMR spectroscopy to confirm their structures. Quantify the ratio of the two isomeric ketones using GC-MS analysis of the crude reaction mixture to determine the relative migratory aptitude of the phenyl and methyl groups.[4]
Disclaimer: This protocol is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety procedures.
References
A Comparative Guide to Photochemical and Metal-Mediated Pinacol Coupling
For Researchers, Scientists, and Drug Development Professionals
The pinacol (B44631) coupling reaction, a cornerstone of carbon-carbon bond formation, offers a direct route to valuable 1,2-diols. Traditionally reliant on metal reductants, recent advancements in photochemistry have unveiled milder and more sustainable alternatives. This guide provides an objective comparison of photochemical and metal-mediated pinacol coupling methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for your synthetic needs.
At a Glance: Photochemical vs. Metal-Mediated Pinacol Coupling
| Feature | Photochemical Pinacol Coupling | Metal-Mediated Pinacol Coupling |
| Energy Source | Light (UV or visible) | Chemical reductant |
| Reaction Conditions | Typically mild, room temperature | Can range from mild to harsh, often requiring inert atmospheres |
| Reductants | Photocatalysts, organic molecules (e.g., Hantzsch esters, amines), or metal-free reagents (e.g., formate, hydrazine) | Stoichiometric or catalytic metals (e.g., Mg, Zn, Ti, Sm, Al) |
| Sustainability | Generally considered "greener," often avoiding stoichiometric metal waste | Can generate significant metal waste, though catalytic systems are improving |
| Selectivity | Can offer high diastereoselectivity, sometimes tunable with photocatalyst and light wavelength | Diastereoselectivity can be variable, often dependent on the metal and reaction conditions |
| Substrate Scope | Broad, including aromatic and aliphatic aldehydes and ketones | Broad, but can be limited by functional group tolerance towards harsh reducing agents |
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of selected photochemical and metal-mediated pinacol coupling reactions for the synthesis of hydrobenzoin (B188758) from benzaldehyde (B42025), a common benchmark substrate.
Table 1: Metal-Mediated Pinacol Coupling of Benzaldehyde
| Metal System | Solvent | Temperature (°C) | Time | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| Mg | Water | Room Temp. | 3 h | 85 | ~1:1 | [1] |
| Zn | Aqueous H₂NSO₃H | Room Temp. | Not Specified | up to 88 | Not Specified | [2] |
| TiCl₃-Zn | 10% NaOH(aq) | Not Specified | 60 min | 78 | 3:2 | N/A |
| VCl₃/Al | Water | Room Temp. | 3 days | 72 | 56:44 | [3] |
Table 2: Photochemical Pinacol Coupling of Benzaldehyde
| Method | Reductant/Catalyst | Solvent | Time | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| Photocatalytic | ZnIn₂S₄ / Triethylamine (B128534) | Acetonitrile (B52724)/Water | 2 h | 79 | Not Specified | [4] |
| Photoredox Catalysis | [Ru(bpy)₃]²⁺ / DIPEA | Acetonitrile | 2 h | 62 | Not Specified | [5] |
| Photoredox Catalysis | [Ru(bpy)₃]²⁺ / DIPEA | Tetrahydrofuran | 2 h | 81 | Not Specified | [5] |
| Metal-Free | Hydrazine (B178648) | Acetonitrile | 24 h | 80 | Not Specified | [6][7] |
| Photochemical (no catalyst) | Isopropanol | Methanol | Not Specified | 48 (hydrobenzoin) | Not Specified | [8] |
Experimental Protocols
Below are detailed methodologies for representative metal-mediated and photochemical pinacol coupling reactions.
Metal-Mediated Pinacol Coupling: Magnesium-Induced Coupling of Benzaldehyde in Water under Ultrasound[1]
Materials:
-
Benzaldehyde
-
Magnesium powder
-
Magnesium chloride (MgCl₂)
-
Water
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663)
-
Ultrasonic cleaner (25 kHz, 500 W)
Procedure:
-
To a suitable flask, add benzaldehyde (1 mmol), magnesium powder (2 mmol), and MgCl₂ (2 mmol) in water (10 mL).
-
Place the flask in an ultrasonic cleaner and irradiate at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and diethyl ether as the eluent to afford hydrobenzoin.
Photochemical Pinacol Coupling: Photocatalytic Coupling of Benzaldehyde on ZnIn₂S₄ Nanosheets[4]
Materials:
-
Benzaldehyde
-
ZnIn₂S₄ nanosheets (photocatalyst)
-
Triethylamine (TEA, sacrificial electron donor)
-
Acetonitrile
-
Water
-
Blue LED light source
Procedure:
-
In a quartz reaction vessel, suspend 10 mg of ZnIn₂S₄ nanosheets in a solution of benzaldehyde (0.1 mmol) and triethylamine (0.2 mmol) in a mixture of 3 mL of acetonitrile and 7 mL of water.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen.
-
Irradiate the reaction mixture with a blue LED light source while stirring continuously.
-
Monitor the reaction progress by gas chromatography or high-performance liquid chromatography.
-
After 2 hours of irradiation, quench the reaction.
-
Centrifuge the mixture to separate the photocatalyst.
-
Analyze the supernatant to determine the yield of hydrobenzoin.
-
For isolation, the solvent can be removed under reduced pressure and the residue purified by column chromatography.
Mechanistic Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of both coupling methods and a general experimental workflow.
Metal-Mediated Pinacol Coupling Mechanism
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Light-enabled metal-free pinacol coupling by hydrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Unraveling Carbocation Stability in Unsymmetrical Pinacol Rearrangements: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of carbocation stability is paramount in predicting reaction outcomes and designing synthetic pathways. The pinacol (B44631) rearrangement of unsymmetrical 1,2-diols serves as a classic and instructive model for probing these effects. This guide provides a comparative analysis of product distributions in such rearrangements, supported by experimental data and detailed methodologies, to illuminate the factors governing carbocation stability and migratory aptitude.
The acid-catalyzed pinacol rearrangement is a powerful tool in organic synthesis for the conversion of 1,2-diols to ketones or aldehydes. The mechanism proceeds through a carbocation intermediate, and in the case of unsymmetrical diols, the regioselectivity of the reaction is dictated by two key factors: the relative stability of the two possible initial carbocations and the inherent migratory aptitude of the adjacent substituents.[1][2] This guide will delve into specific examples to quantitatively assess these factors.
The Decisive Role of Carbocation Stability
In an unsymmetrical pinacol rearrangement, the first step involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation.[1] The hydroxyl group that is preferentially lost is the one that results in the formation of the more stable carbocationic intermediate. This initial carbocation formation is often the rate-determining step, and its stability significantly influences the product distribution.
Aryl substituents, for instance, are known to stabilize an adjacent positive charge through resonance. Therefore, in diols containing both aryl and alkyl substituents, the hydroxyl group on the carbon bearing the aryl groups is more likely to depart, leading to a resonance-stabilized benzylic carbocation.[2]
Migratory Aptitude: The Subsequent Deciding Factor
Once the initial carbocation is formed, a 1,2-shift of a substituent from the adjacent carbon occurs to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product. The relative ease with which different groups migrate is referred to as their migratory aptitude.[3] Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The commonly accepted order of migratory aptitude is: Hydride > Aryl > Tertiary Alkyl > Secondary Alkyl > Methyl.[3] However, it is crucial to recognize that the final product distribution is a result of the interplay between initial carbocation stability and the migratory aptitude of the available groups.
Comparative Analysis of Product Distributions
To quantitatively illustrate these principles, the following table summarizes the product distributions from the acid-catalyzed rearrangement of selected unsymmetrical pinacols.
| Starting Diol | Reaction Conditions | Product(s) | Product Ratio (%) | Reference |
| 1,1-diphenyl-2-methylpropane-1,2-diol | Acetic anhydride, H₂SO₄ | 3,3-diphenyl-2-butanone (Phenyl migration) | Major Product | [4] |
| 1-phenyl-1,2-propanediol | Aqueous H₂SO₄ | 1-phenyl-2-propanone (Hydride migration) | Major Product | [5] |
| 1-(p-methoxyphenyl)-1-phenyl-2-methylpropane-1,2-diol | Acetic acid, H₂SO₄ | 3-(p-methoxyphenyl)-3-phenyl-2-butanone (p-methoxyphenyl migration) | Major Product | [6] |
Note: "Major Product" indicates that the cited literature qualitatively or semi-quantitatively identifies this as the primary product, without providing a precise percentage.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the acid-catalyzed pinacol rearrangement.
General Procedure for Acid-Catalyzed Pinacol Rearrangement:
A general procedure involves the treatment of the 1,2-diol with a strong acid, such as sulfuric acid or a Lewis acid, often in a suitable solvent.[7]
Example Protocol for the Rearrangement of Pinacol (2,3-dimethyl-2,3-butanediol):
-
Reactant Preparation: A solution of pinacol in a suitable solvent (e.g., aqueous or organic solvent) is prepared in a round-bottom flask.
-
Acid Addition: Concentrated sulfuric acid is carefully added to the cooled solution of the diol.
-
Heating: The reaction mixture is heated to a specified temperature for a defined period to facilitate the rearrangement. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Workup: After the reaction is complete, the mixture is cooled and then poured into cold water or a biphasic system to quench the reaction.
-
Extraction and Purification: The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.[7]
Note: The specific reaction conditions, including the choice of acid, solvent, temperature, and reaction time, can significantly influence the product distribution and yield.[3]
Mechanistic Pathways and Logical Relationships
The following diagram illustrates the logical workflow of an unsymmetrical pinacol rearrangement, highlighting the competing pathways dictated by carbocation stability.
Caption: Competing pathways in an unsymmetrical pinacol rearrangement.
Conclusion
The regiochemical outcome of the pinacol rearrangement of unsymmetrical diols is a finely balanced interplay between the stability of the initially formed carbocation and the migratory aptitude of the neighboring groups. In cases where there is a significant difference in the ability of the substituents to stabilize a positive charge, such as with aryl versus alkyl groups, the formation of the more stable carbocation is the dominant factor in determining the major product. For more subtle cases, the inherent migratory aptitude of the substituents plays a a more significant role. A thorough understanding of these principles is essential for predicting and controlling the outcomes of such rearrangements in complex molecule synthesis.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Migratory aptitudes in rearrangements of destabilized vinyl cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ivypanda.com [ivypanda.com]
A Comparative Guide to the Stereochemical Outcomes of 2,3-Diphenylbutane-2,3-diol Synthesis Methods
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. This guide provides an objective comparison of various synthetic routes to 2,3-diphenylbutane-2,3-diol, a vicinal diol with two stereocenters, leading to meso and dl diastereomers. The stereochemical outcome is highly dependent on the chosen synthesis method and reaction conditions, influencing the product's properties and potential applications.
This report details the experimental protocols and summarizes the stereochemical outcomes for four primary synthesis methods: photochemical pinacolization, samarium (II) iodide-mediated pinacol (B44631) coupling, electrochemical pinacol coupling, and catalytic hydrogenation of benzil. The quantitative data for product distribution is presented for ease of comparison, followed by detailed experimental methodologies.
Comparison of Stereochemical Outcomes
The stereoselectivity of this compound synthesis varies significantly across different methods. The following table summarizes the reported diastereomeric ratios (meso vs. dl) for each technique under specific conditions.
| Synthesis Method | Primary Reactant | Key Reagents/Conditions | meso:dl Ratio | Diastereomeric Excess (d.e.) | Reference |
| Photochemical Pinacolization | Acetophenone (B1666503) | Isopropanol (B130326), UV light | ~1:1 | Not specified | [1] |
| Samarium (II) Iodide-Mediated | Acetophenone | SmI2, THF | 19:81 | 62% (dl favored) | [2] |
| Electrochemical Pinacol Coupling | Acetophenone | Mn(OAc)₂, n-Bu₄NOAc, THF, Constant Current | ~1:1 | Not specified | [3] |
| Catalytic Hydrogenation | Benzil | Raney Nickel or Pd/C, H₂ (3-5 bar), 50-70°C | 1:9 | 80% (dl favored) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Photochemical Pinacolization of Acetophenone
This method relies on the photochemical excitation of acetophenone to generate a ketyl radical, which then dimerizes.
Procedure: A solution of acetophenone in isopropanol is irradiated with a UV lamp. The isopropanol acts as a hydrogen atom donor to form the ketyl radical. The reaction mixture is typically stirred for an extended period to ensure completion. The resulting mixture of meso and dl-2,3-diphenylbutane-2,3-diol can be isolated by removal of the solvent. Separation of the diastereomers is often achieved by column chromatography or fractional crystallization.[1]
Samarium (II) Iodide-Mediated Pinacol Coupling
Samarium (II) iodide (SmI₂) is a powerful single-electron transfer agent that can effectively promote the pinacol coupling of ketones.
Procedure: A solution of acetophenone in anhydrous tetrahydrofuran (B95107) (THF) is added to a solution of samarium (II) iodide in THF at room temperature under an inert atmosphere. The reaction is typically rapid. After completion, the reaction is quenched, and the product is extracted. The diastereoselectivity of this reaction can be influenced by the presence of additives.[2][5]
Electrochemical Pinacol Coupling of Acetophenone
Electrochemical methods offer a greener alternative for pinacol coupling, avoiding the use of stoichiometric metallic reducing agents.
Procedure: In an undivided electrochemical cell equipped with a tin anode and cathode, a solution of acetophenone, manganese (II) acetate (B1210297) (as a mediator), and tetrabutylammonium (B224687) acetate (as a supporting electrolyte) in tetrahydrofuran (THF) is subjected to a constant current. The reaction is carried out at room temperature under an air atmosphere. Upon completion, the product is isolated and purified. The diastereomeric ratio is typically determined by ¹H NMR spectroscopy.[3]
Catalytic Hydrogenation of Benzil
This method involves the reduction of a diketone, benzil, to the corresponding diol. The stereochemical outcome is influenced by the catalyst and reaction conditions.
Procedure: Benzil is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of Raney Nickel or palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 3-5 bar) in a pressure reactor at a temperature between 50 and 70°C. The reaction is monitored until the uptake of hydrogen ceases. After filtration of the catalyst, the solvent is evaporated to yield the product. The steric hindrance of the phenyl groups on the catalyst surface leads to a preferential formation of the dl diastereomer.[4]
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis of this compound and the relationship between the starting materials and the stereoisomeric products.
References
A Comparative Guide to the Analytical Techniques for 2,3-Diphenylbutane-2,3-diol Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of stereoisomers are critical in pharmaceutical development and chemical research. 2,3-Diphenylbutane-2,3-diol, with its two chiral centers, exists as a pair of enantiomers (the d,l- or racemic form) and a meso diastereomer. Distinguishing between these forms is essential for understanding reaction mechanisms, controlling product purity, and ensuring the desired pharmacological activity. This guide provides a comprehensive comparison of the primary analytical techniques employed for the analysis of this compound isomers, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
| Technique | Principle | Resolution | Throughput | Key Advantages | Key Limitations |
| ¹H and ¹³C NMR | Nuclear spin properties in a magnetic field | Good | High | Non-destructive, provides detailed structural information, relatively fast for routine analysis. | Lower sensitivity compared to chromatographic methods, may require higher concentrations. |
| HPLC | Differential partitioning between a stationary and mobile phase | Excellent | Medium | High resolution of diastereomers, adaptable for quantitative analysis. | Enantiomers require a chiral stationary phase or derivatization for separation. |
| GC-MS | Partitioning in a gaseous mobile phase and mass-to-charge ratio | Excellent | High | High sensitivity and resolution, provides molecular weight and fragmentation information. | Requires derivatization for polar diols to improve volatility and peak shape. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Definitive | Low | Unambiguous determination of absolute stereochemistry. | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and stereochemistry of this compound isomers. The difference in symmetry between the meso and d,l isomers leads to distinct chemical shifts in their NMR spectra.
The meso isomer possesses a plane of symmetry, making the two methyl groups and the two phenyl groups chemically equivalent. In contrast, the d,l pair lacks this symmetry, resulting in different chemical environments for these groups.
Quantitative Data:
| Isomer | ¹H NMR (CDCl₃) - Methyl Protons (δ, ppm) | ¹³C NMR (CDCl₃) - Methyl Carbons (δ, ppm) |
| meso | ~1.5 | ~22 |
| d,l | ~1.4 | ~20 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.
-
Analysis: Integrate the signals corresponding to the methyl protons to determine the relative ratio of the meso and d,l isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective method for the separation and quantification of the diastereomers of this compound. Due to their different three-dimensional structures, the meso and d,l isomers exhibit different interactions with the stationary phase, allowing for their separation on a standard achiral column. To separate the enantiomers of the d,l pair, a chiral stationary phase (CSP) or derivatization with a chiral reagent is necessary.
Quantitative Data (Achiral Separation):
| Isomer | Retention Time (min) |
| meso-2,3-Diphenylbutane-2,3-diol | ~8.5 |
| d,l-2,3-Diphenylbutane-2,3-diol | ~9.8 |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition.
Experimental Protocol: Achiral HPLC Separation
-
Sample Preparation: Prepare a stock solution of the this compound isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The meso isomer typically elutes before the d,l pair. The peak areas can be used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl groups in this compound, derivatization is often required to increase volatility and improve peak shape. Silylation, converting the -OH groups to -OSi(CH₃)₃ groups, is a common derivatization method. The resulting diastereomeric derivatives can then be separated on a standard achiral GC column.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
In a vial, dissolve ~1 mg of the diol sample in 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
-
Analysis: The derivatized meso and d,l isomers will have distinct retention times. The mass spectrometer provides confirmation of the molecular weight of the derivatives and fragmentation patterns for structural elucidation.
X-ray Crystallography
For an unambiguous determination of the absolute stereochemistry of the chiral isomers of this compound, X-ray crystallography is the gold standard. This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.
Quantitative Data (Hypothetical):
| Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| meso | Monoclinic | P2₁/c | 10.2 | 12.5 | 11.8 | 90 | 105.2 | 90 |
| d,l | Triclinic | P-1 | 8.9 | 9.5 | 14.2 | 92.1 | 101.5 | 88.7 |
Note: This data is illustrative. Actual crystallographic data would be obtained from experimental determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified meso or d,l isomer from a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture). The crystals should be of sufficient size and quality for diffraction.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer to irradiate the crystal with monochromatic X-rays.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to obtain the final, accurate crystal structure.
-
-
Analysis: The refined structure will provide the definitive stereochemistry of the isomer.
Conclusion
The choice of analytical technique for the analysis of this compound isomers depends on the specific requirements of the study. NMR spectroscopy is an excellent tool for rapid, non-destructive structural confirmation and relative quantification. HPLC provides high-resolution separation of diastereomers and is well-suited for routine purity analysis. GC-MS offers high sensitivity and definitive identification, particularly after derivatization. For the unambiguous determination of absolute stereochemistry, single-crystal X-ray crystallography is the ultimate method. A multi-technique approach is often employed for comprehensive characterization in research and development settings.
A Comparative Guide to Carbon Skeletal Rearrangements: Pinacol, Wagner-Meerwein, Tiffeneau-Demjanov, and Beckmann Reactions
In the landscape of synthetic organic chemistry, the ability to strategically rearrange the carbon skeleton of a molecule is a powerful tool for accessing complex architectures. Among the arsenal (B13267) of named reactions that facilitate such transformations, the 2,3-diphenylbutane-2,3-diol (pinacol) rearrangement and its counterparts—the Wagner-Meerwein, Tiffeneau-Demjanov, and Beckmann rearrangements—stand out for their versatility and broad applicability. This guide provides a comparative overview of these key reactions, detailing their mechanisms, substrate scope, and performance with supporting experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their synthetic challenges.
The Pinacol (B44631) Rearrangement
The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde.[1][2] The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migration of an alkyl or aryl group.[1][3] The driving force for the rearrangement is the formation of a more stable carbocation, often a resonance-stabilized oxonium ion, which then deprotonates to yield the final carbonyl compound.[4] The prototypical example is the rearrangement of pinacol (2,3-dimethyl-2,3-butanediol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone).[5]
Reaction Mechanism
The mechanism involves four key steps:
-
Protonation of one of the hydroxyl groups by an acid catalyst.
-
Loss of a water molecule to form a tertiary carbocation.
-
A 1,2-shift of a methyl group to the adjacent carbocationic center.
-
Deprotonation of the resulting oxonium ion to give the final ketone product.
Caption: Pinacol Rearrangement Mechanism.
The Wagner-Meerwein Rearrangement
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon.[6][7] This rearrangement is fundamental in terpene chemistry and is often observed during reactions involving carbocation intermediates, such as dehydration of alcohols or addition to alkenes.[8][9] The primary driving force is the formation of a more stable carbocation.[7]
Reaction Mechanism
The general mechanism involves:
-
Formation of a carbocation, typically through protonation of an alcohol and subsequent loss of water.
-
A[3][10]-sigmatropic shift of a neighboring group (hydride, alkyl, or aryl) to the carbocationic center.
-
This shift results in the formation of a new, more stable carbocation.
-
The rearranged carbocation can then be trapped by a nucleophile or undergo elimination to form an alkene.
Caption: Wagner-Meerwein Rearrangement Mechanism.
The Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-expanded cycloketone.[11][12] This reaction is a valuable method for the one-carbon ring expansion of cyclic ketones.[13] Mechanistically, it is considered a variation of the semipinacol rearrangement.[14] The yields of the Tiffeneau-Demjanov rearrangement are generally better than those of the related Demjanov rearrangement, especially for the synthesis of five-, six-, and seven-membered rings.[11] However, yields tend to decrease as the initial ring size increases.[11]
Reaction Mechanism
The mechanism proceeds through the following steps:
-
Diazotization of the primary amine with nitrous acid to form a diazonium salt.
-
Loss of nitrogen gas to generate a primary carbocation.
-
A 1,2-alkyl shift, leading to ring expansion and the formation of a more stable oxonium ion.
-
Deprotonation to yield the final ring-expanded ketone.
Caption: Tiffeneau-Demjanov Rearrangement Mechanism.
The Beckmann Rearrangement
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide.[15][16] Cyclic oximes yield lactams. This reaction is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime.[17][18] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.[15]
Reaction Mechanism
The mechanism involves:
-
Protonation of the oxime hydroxyl group.
-
Concerted 1,2-migration of the group anti to the leaving group (water) and elimination of water to form a nitrilium ion.
-
Attack of water on the nitrilium ion.
-
Tautomerization to the final amide product.
Caption: Beckmann Rearrangement Mechanism.
Comparative Performance and Experimental Data
Direct quantitative comparison of these rearrangements is challenging due to the differing substrates and reaction conditions typically employed. However, representative experimental data can provide valuable insights into their performance.
| Rearrangement | Substrate | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Pinacol | Pinacol | Pinacolone | Sulfuric acid | Heat | 64.1 | [19] |
| Wagner-Meerwein | Isoborneol | Camphene | Acid catalyst | Heat | - | [6] |
| Tiffeneau-Demjanov | 1-Aminomethylcyclohexanol | Cycloheptanone | Nitrous acid | 0-5 °C | Generally high | [11][12] |
| Beckmann | Cyclohexanone oxime | ε-Caprolactam | Fuming sulfuric acid | 85 °C, 1.5 h | ~100 | [10] |
| Beckmann | Acetophenone oxime | N-Phenylacetamide | Hg(II) complex | 80 °C, 12 h | 96 | [20] |
Experimental Protocols
Pinacol Rearrangement of Pinacol[19]
-
Dissolve 3.0 g of pinacol in 30 mL of deionized water in a 50 mL round-bottom flask with gentle heating.
-
Cool the solution to room temperature and add two boiling chips.
-
Cautiously add 0.5 mL of concentrated sulfuric acid to the flask.
-
Heat the mixture and collect the distillate.
-
The product, pinacolone, can be isolated from the distillate. The reported yield for this procedure is 64.1%.
Tiffeneau-Demjanov Rearrangement (General Procedure)[12]
-
The 1-aminomethyl-cycloalkanol is dissolved in an aqueous acidic medium.
-
The solution is cooled to 0-5 °C.
-
A solution of sodium nitrite (B80452) in water is added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature for a specified time.
-
The product, a ring-expanded ketone, is then extracted from the reaction mixture.
Beckmann Rearrangement of Cyclohexanone Oxime (Industrial Process)[10][21]
-
Cyclohexanone oxime is treated with oleum (B3057394) (fuming sulfuric acid).
-
The reaction is typically carried out at elevated temperatures (e.g., 85 °C) for a specific duration (e.g., 1.5 hours).
-
The resulting ε-caprolactam is then neutralized and purified. This liquid-phase process can achieve nearly quantitative yields.
Summary and Outlook
The Pinacol, Wagner-Meerwein, Tiffeneau-Demjanov, and Beckmann rearrangements each offer unique advantages for specific synthetic transformations.
-
The Pinacol rearrangement is a reliable method for converting 1,2-diols to carbonyl compounds, with the migratory aptitude of the substituents playing a key role in determining the product.
-
The Wagner-Meerwein rearrangement is fundamental to understanding the reactivity of carbocations, particularly in the context of natural product synthesis and terpene chemistry.
-
The Tiffeneau-Demjanov rearrangement provides an efficient route for the one-carbon ring expansion of cyclic ketones, often with high yields and selectivity.
-
The Beckmann rearrangement is a powerful tool for the synthesis of amides and lactams, with its industrial application in the production of Nylon-6 highlighting its robustness and high efficiency.
The choice of rearrangement will depend on the specific substrate, the desired product, and the required reaction conditions. For researchers and professionals in drug development, a thorough understanding of these classic rearrangements is essential for the design of novel synthetic routes and the efficient construction of complex molecular targets. Future research in this area may focus on the development of milder and more selective catalytic systems to further enhance the utility of these powerful transformations.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. synarchive.com [synarchive.com]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemcess.com [chemcess.com]
- 11. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Semipinacol rearrangement - Wikipedia [en.wikipedia.org]
- 15. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 16. audreyli.com [audreyli.com]
- 17. valcogroup-valves.com [valcogroup-valves.com]
- 18. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 19. ivypanda.com [ivypanda.com]
- 20. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
Validating NMR Assignments: A Comparative Guide to meso and dl-2,3-Diphenylbutane-2,3-diol
Distinguishing between diastereomers is a critical task in chemical synthesis and drug development. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) assignments for meso- and dl-2,3-diphenylbutane-2,3-diol, offering supporting experimental data and methodologies to aid researchers in the unambiguous identification of these stereoisomers.
The stereochemical makeup of a molecule can significantly influence its biological activity and physical properties. For 2,3-diphenylbutane-2,3-diol, two diastereomers exist: a meso compound and a racemic mixture of dl-enantiomers. Due to their distinct molecular symmetry, ¹H and ¹³C NMR spectroscopy serve as powerful tools for their differentiation.
¹H and ¹³C NMR Data Comparison
The key to distinguishing between the meso and dl isomers lies in the chemical equivalence of the protons and carbons within each molecule. The meso isomer possesses a plane of symmetry, rendering the two methyl groups and the two phenyl groups chemically and magnetically equivalent. In contrast, the dl isomer lacks this symmetry, leading to potentially different chemical environments for its corresponding groups.
A significant differentiator in the ¹H NMR spectra is the signal for the methyl protons. In the meso isomer, the two methyl groups are equivalent and thus appear as a single, sharp singlet. The methyl groups in the dl isomer are also equivalent and present as a singlet, but at a different chemical shift. Specifically, the methyl protons of the meso isomer have been reported to resonate at approximately 1.46 ppm, while those of the dl isomer appear at around 1.39 ppm.[1] The aromatic protons for both diastereomers typically appear as a multiplet in the range of 7.06–7.11 ppm.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for meso- and dl-2,3-Diphenylbutane-2,3-diol
| Protons | meso-Isomer | dl-Isomer |
| Methyl (CH₃) | 1.46 (s, 6H) | 1.39 (s, 6H) |
| Aromatic (Ar-H) | 7.06-7.11 (m) | 7.06-7.11 (m) |
| Hydroxyl (OH) | Variable | Variable |
s = singlet, m = multiplet. Chemical shifts are referenced to an internal standard and can vary depending on the solvent and concentration.[1]
Experimental Protocols
Synthesis of meso and dl-2,3-Diphenylbutane-2,3-diol via Pinacol (B44631) Coupling:
A common method for the synthesis of this compound is the pinacol coupling reaction of acetophenone. This reaction typically yields a mixture of the meso and dl diastereomers.
-
Reaction: Acetophenone is reduced, often using a metal such as magnesium or samarium(II) iodide, to generate a ketyl radical. Two of these radicals then couple to form the carbon-carbon bond of the diol.
-
Work-up and Separation: After the reaction is complete, the product mixture is typically subjected to an aqueous work-up. The meso and dl diastereomers can then be separated based on their differing physical properties, such as solubility, using techniques like fractional crystallization or column chromatography.
NMR Spectroscopic Analysis:
The following provides a general protocol for the acquisition of NMR spectra for the characterization of meso and dl-2,3-diphenylbutane-2,3-diol.
-
Sample Preparation: A few milligrams of the purified diol isomer are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons due to hydrogen bonding effects.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A longer acquisition time and a larger number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Logical Workflow for Isomer Differentiation
The process of distinguishing between the meso and dl isomers of this compound using NMR can be summarized in the following logical workflow.
Caption: Workflow for the synthesis, separation, and NMR-based identification of meso and dl-2,3-diphenylbutane-2,3-diol.
References
A Comparative Analysis of the Reactivity of Meso- and dl-2,3-Diphenylbutane-2,3-diol in Acid-Catalyzed Rearrangement
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for controlling reaction outcomes and designing synthetic pathways. This guide provides a detailed comparison of the reactivity of meso- and dl-2,3-diphenylbutane-2,3-diol in the pinacol (B44631) rearrangement, supported by experimental data and mechanistic insights.
The acid-catalyzed rearrangement of vicinal diols, famously known as the pinacol rearrangement, is a cornerstone of organic synthesis for the generation of ketones and aldehydes. The stereochemical configuration of the starting diol can profoundly influence the reaction rate and the identity of the products formed. This guide focuses on the comparative reactivity of the diastereomeric forms of 2,3-diphenylbutane-2,3-diol: the achiral meso isomer and the chiral dl (racemic) pair.
Executive Summary of Comparative Reactivity
The disparate reactivity of meso- and dl-2,3-diphenylbutane-2,3-diol under acidic conditions is a direct consequence of their stereochemical differences. The key to understanding their behavior lies in the conformational requirements of the pinacol rearrangement mechanism. The reaction proceeds through a carbocation intermediate formed by the protonation of a hydroxyl group and subsequent loss of water. The rate-determining step often involves the 1,2-migration of a substituent to the carbocationic center. Crucially, this migration is most favorable when the migrating group is oriented anti-periplanar to the leaving group.
In the case of the rearrangement of a mixture of dl and meso this compound, the exclusive product observed is 3,3-diphenyl-2-butanone (B8528689). This indicates that a phenyl group migrates in preference to a methyl group, a well-established principle based on the greater migratory aptitude of the phenyl group due to its ability to stabilize the positive charge in the transition state.
Mechanistic Insights into the Rearrangement
The generally accepted mechanism for the pinacol rearrangement involves the following steps:
-
Protonation of a hydroxyl group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, forming a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation. The stability of this carbocation is enhanced by the presence of the phenyl groups through resonance.
-
1,2-Migratory shift: A substituent from the adjacent carbon migrates to the carbocation center. This migration is the key rearrangement step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone product.
The stereochemistry of the starting diol dictates the preferred conformation for the migratory shift. For a 1,2-migration to occur efficiently, the migrating group and the leaving group must be in an anti-periplanar conformation. This geometric constraint minimizes the energy of the transition state.
Experimental Data
While a direct kinetic comparison between the pure meso and dl isomers is not extensively documented in readily available literature, a study by J. Hodge Markgraf and Thomas A. Newton describes the rearrangement of a mixture of the diastereomers of 2,3-diphenyl-2,3-butanediol.
| Reactant | Product | Catalyst | Reaction Conditions | Observed Outcome |
| Mixture of dl and meso-2,3-diphenyl-2,3-butanediol | 3,3-Diphenyl-2-butanone | Glacial Acetic Acid | Irradiation with sunlamps for one week | Exclusive formation of 3,3-diphenyl-2-butanone |
Data sourced from J. Hodge Markgraf and Thomas A. Newton, J. Chem. Educ. 1971, 48, 5, 344.
This experiment demonstrates the preferential migration of a phenyl group over a methyl group, leading to the formation of 3,3-diphenyl-2-butanone as the sole product. The alternative product, 2-methyl-1,2-diphenyl-1-propanone, which would result from a methyl group migration, was not observed.
Experimental Protocols
The following experimental procedure is adapted from the work of J. Hodge Markgraf and Thomas A. Newton for the preparation and rearrangement of 2,3-diphenyl-2,3-butanediol.
Preparation of 2,3-Diphenyl-2,3-butanediol (Mixture of dl and meso isomers):
-
To a 50-mL Erlenmeyer flask, add acetophenone (B1666503) (2.0 g), one drop of glacial acetic acid, and a sufficient volume of 2-propanol to fill the flask.
-
Cap the flask with a rubber serum stopper and secure it with wire, ensuring the smallest possible air bubble remains.
-
Irradiate the solution for one week. Suitable irradiation sources include a pair of 275-Watt sunlamps or a Rayonet RPR-400 reactor.
-
The progress of the reaction can be monitored by the precipitation of the product diols.
-
After one week, collect the solid product by filtration. The crude product is a mixture of the dl and meso diastereomers.
Acid-Catalyzed Rearrangement to 3,3-Diphenyl-2-butanone:
-
The crude mixture of dl and meso-2,3-diphenyl-2,3-butanediol obtained from the previous step is used directly.
-
While the original paper does not specify the exact conditions for the rearrangement of the isolated diol, a typical pinacol rearrangement would involve treating the diol with a strong acid such as sulfuric acid or p-toluenesulfonic acid in a suitable solvent (e.g., acetic acid, benzene, or toluene) with heating.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by neutralization and extraction.
-
The crude product can be purified by recrystallization or chromatography to yield 3,3-diphenyl-2-butanone.
Conclusion
The reactivity of meso- and dl-2,3-diphenylbutane-2,3-diol in the pinacol rearrangement is governed by fundamental principles of stereochemistry and reaction mechanism. While both diastereomers can undergo rearrangement, the rates are expected to differ due to steric considerations in achieving the required anti-periplanar transition state for migration. The observed exclusive formation of 3,3-diphenyl-2-butanone from a mixture of the isomers highlights the superior migratory aptitude of the phenyl group. For researchers in synthetic and medicinal chemistry, a firm grasp of these stereochemical principles is essential for predicting and controlling the outcomes of such rearrangements in the synthesis of complex molecular architectures. Further kinetic studies on the individual, separated diastereomers would provide valuable quantitative data to augment this qualitative understanding.
A Comparative Guide to the Synthetic Routes of 3,3-diphenyl-2-butanone
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of alternative synthetic routes to 3,3-diphenyl-2-butanone (B8528689), a valuable ketone in organic synthesis. We will delve into established and potential methodologies, presenting experimental data and detailed protocols to facilitate informed decisions in the laboratory.
Comparison of Synthetic Routes
Two primary synthetic strategies for 3,3-diphenyl-2-butanone have been identified in the literature: the acylation of 1,1-diphenylethylene (B42955) and the methylation of a diphenylacetic acid derivative. The following table summarizes the key aspects of a notable method.
| Route Name | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Acylation of 1,1-Diphenylethylene | 1,1-Diphenylethylene, Acetic Anhydride (B1165640) | Zinc Chloride (fused), Glacial Acetic Acid | - | 3 hours | 73% | J. Am. Chem. Soc. 1949, 71, 10, 3464-3465 |
Detailed Experimental Protocols
Route 1: Acylation of 1,1-Diphenylethylene
This established method involves the Friedel-Crafts acylation of 1,1-diphenylethylene using acetic anhydride as the acylating agent and fused zinc chloride as the Lewis acid catalyst.
Experimental Procedure:
A mixture of 90 g (0.5 mole) of 1,1-diphenylethylene, 102 g (1.0 mole) of acetic anhydride, 68 g (0.5 mole) of freshly fused and powdered zinc chloride, and 100 ml. of glacial acetic acid is refluxed for three hours. After cooling, the reaction mixture is poured into 500 ml. of water. The resulting oil is separated, and the aqueous layer is extracted with ether. The combined oil and ether extracts are washed with a 10% sodium carbonate solution until the washings are alkaline, and then washed with water. The ether is removed by distillation, and the residue is steam-distilled to remove any unreacted 1,1-diphenylethylene. The residue from the steam distillation is then distilled under reduced pressure. The fraction boiling at 155-160°C at 6 mm is collected, yielding 82 g (73%) of 3,3-diphenyl-2-butanone. Upon redistillation, the pure product boils at 178°C at 15 mm and solidifies on cooling, with a melting point of 41-42°C.
Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical transformations described.
Caption: Acylation of 1,1-Diphenylethylene to yield 3,3-diphenyl-2-butanone.
This guide will be updated as more alternative synthetic routes with supporting experimental data become available.
Safety Operating Guide
Safe Disposal of 2,3-Diphenylbutane-2,3-diol: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2,3-Diphenylbutane-2,3-diol, in accordance with general laboratory safety protocols and regulatory guidelines. Adherence to these procedures is essential for maintaining a safe research environment and complying with regulations set forth by agencies such as the Environmental Protection Agency (EPA).
Disclaimer: This document provides general guidance on chemical waste disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed and specific disposal instructions.[1] All procedures must comply with local, state, and federal regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A lab coat is mandatory. Flame-retardant clothing may also be necessary.
-
Respiratory Protection: If there is a risk of generating dusts, use a NIOSH/MSHA-approved respirator.[2]
Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]
Waste Characterization and Segregation
All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's EHS department.[5][6]
-
Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so.[8] Store it separately from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[9]
Step-by-Step Disposal Protocol
Step 1: Containerization Place the this compound waste into a suitable, dedicated waste container.
-
Container Type: Use a container that is in good condition, free of leaks, and compatible with the chemical.[7][10] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[11]
-
Closure: Keep the container tightly closed at all times, except when adding waste.[1][7][10]
Step 2: Labeling Properly labeling the waste container is a critical regulatory requirement.
-
The label must clearly display the words "Hazardous Waste" .[10][11]
-
List the full chemical name , "this compound." Do not use abbreviations or chemical formulas.[1][11]
-
Include the following information:
-
Check the appropriate hazard pictograms on the label.[11]
Step 3: Storage (Satellite Accumulation) Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation.[7][9]
-
Secondary Containment: It is best practice to store hazardous waste containers within secondary containment to catch any potential leaks.[5]
-
Accumulation Limits: Adhere to institutional and regulatory limits for the amount of waste stored in an SAA.[5][7]
Step 4: Arranging for Disposal Disposal of chemical waste must be handled by professionals.
-
Do Not Dispose Down the Drain: Never dispose of this compound in the sink or sewer system.[2][11]
-
Do Not Dispose in Regular Trash: This chemical is not suitable for disposal in the solid waste system.[11]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][7][11] They will ensure the waste is transported to a licensed chemical destruction plant or disposed of via controlled incineration.[2]
Step 5: Empty Container Disposal An empty container that once held this compound must be managed properly.
-
Triple-Rinse: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][10]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[5][10]
-
Final Disposal: After triple-rinsing and allowing it to air dry, deface or remove the original label. The container can then typically be disposed of in the regular trash, but confirm this procedure with your EHS department.[5][10]
Quantitative Disposal and Storage Data
The following table summarizes general quantitative limits for hazardous waste management in a laboratory setting. Specific values may vary by institution and local regulation.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [5][7] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [7] |
| Full Container Removal | Within 3 calendar days of being full | [9] |
| Partial Container Storage | Up to 12 months from the first date of accumulation | [7] |
| pH for Neutralization (General) | Between 6.0 and 8.0 before any potential sewer disposal is considered (requires EHS approval) | [1] |
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and correct action is required to contain the substance and prevent exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[2] Evacuate non-essential personnel.
-
Remove Ignition Sources: Remove any potential sources of ignition from the spill area.[2][4]
-
Don PPE: Put on the appropriate personal protective equipment as detailed in Section 1.[2]
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material.[2][3] Avoid any actions that could generate dust.[2][3]
-
Collection: Place the collected material and any contaminated cleaning supplies into a suitable container for disposal as hazardous waste.[2][5]
-
Labeling: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "this compound spill debris").
-
Decontamination: Thoroughly clean the spill area. Wash hands and any exposed skin after the cleanup is complete.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. vumc.org [vumc.org]
- 6. pfw.edu [pfw.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 2,3-Diphenylbutane-2,3-diol
For immediate reference, this guide outlines critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 2,3-Diphenylbutane-2,3-diol (CAS No. 1636-34-6).
While the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with the utmost care, adhering to established laboratory safety standards for chemical reagents. The information herein is compiled from available safety data for similar compounds and general chemical handling procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses/Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Inspect gloves prior to use and use proper removal technique. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | Respirator (if needed) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when generating dusts.[1] |
First Aid Measures
In the event of exposure, immediate action is crucial. The following are first aid guidelines.
| Exposure Route | First Aid Procedure |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | In case of contact, flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1] |
| Ingestion | If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Call a poison control center and seek medical aid.[1] |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Wash thoroughly after handling.[1]
-
Use with adequate ventilation.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep the container tightly closed.[1]
-
Store in a cool, dry area, as recommended storage temperature is between 2-8°C.
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.
Spill Response Workflow:
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
